Product packaging for Methyl 6-amino-3,5-dibromopicolinate(Cat. No.:CAS No. 443956-21-6)

Methyl 6-amino-3,5-dibromopicolinate

Cat. No.: B052669
CAS No.: 443956-21-6
M. Wt: 309.94 g/mol
InChI Key: RLNKFHZYSZFLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-amino-3,5-dibromopicolinate is a highly functionalized picolinic acid derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry. This compound features both amino and bromo substituents, allowing for diverse chemical transformations. The amino group at the 6-position can be utilized for further functionalization through reactions such as acylation, sulfonylation, or diazotization, enabling the introduction of various pharmacophores. The two bromo atoms at the 3 and 5 positions are excellent sites for metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig animations, facilitating the construction of complex biaryl systems or extended π-conjugated structures. Its primary research applications include the synthesis of potential kinase inhibitors, agrochemicals, and materials science precursors. The electron-withdrawing ester group and the heteroaromatic core contribute to its reactivity and make it a valuable scaffold in drug discovery programs aimed at developing new therapeutic agents. Researchers value this compound for its ability to rapidly generate chemical diversity in library synthesis for high-throughput screening against biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2N2O2 B052669 Methyl 6-amino-3,5-dibromopicolinate CAS No. 443956-21-6

Properties

IUPAC Name

methyl 6-amino-3,5-dibromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKFHZYSZFLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440880
Record name Methyl 6-amino-3,5-dibromopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443956-21-6
Record name Methyl 6-amino-3,5-dibromopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 443956-21-6

This technical guide provides a comprehensive overview of Methyl 6-amino-3,5-dibromopicolinate, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with extrapolated data from analogous compounds to provide a thorough resource.

Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure consists of a pyridine ring substituted with an amino group, two bromine atoms, and a methyl ester. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

PropertyValue
CAS Number 443956-21-6
Molecular Formula C₇H₆Br₂N₂O₂
Molecular Weight 309.94 g/mol
Appearance Solid
Purity Typically ≥98% (as offered by suppliers)
InChI InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11)
InChI Key RLNKFHZYSZFLTL-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(N)=C(Br)C=C1Br

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G A Methyl 6-aminopicolinate D Reaction A->D B Brominating Agent (e.g., Br2, NBS) B->D C Reaction Solvent (e.g., Acetic Acid, Dichloromethane) C->D E Work-up and Purification D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of aminopyridine derivatives.

Materials:

  • Methyl 6-aminopicolinate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve Methyl 6-aminopicolinate (1 equivalent) in the chosen solvent (e.g., DCM or acetic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the brominating agent (2-2.2 equivalents of NBS or Br₂) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • If DCM was used as the solvent, separate the organic layer. If acetic acid was used, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.2s1HPyridine C4-H
~5.0-6.0br s2H-NH₂
~3.9s3H-OCH₃
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~158C6 (C-NH₂)
~145-150C2 (C-CO₂Me)
~140-145C4
~110-115C3 (C-Br)
~105-110C5 (C-Br)
~53-OCH₃
Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

m/zInterpretation
~308, 310, 312Molecular ion peak [M]⁺
~277, 279, 281Loss of methoxy group [-OCH₃]
~250, 252, 254Loss of ester group [-CO₂CH₃]
FTIR Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amino group)
3000-2800C-H stretching (methyl group)
~1720C=O stretching (ester)
~1600N-H bending (amino group)
~1550, 1450C=C and C=N stretching (pyridine ring)
~1250C-O stretching (ester)
~700-600C-Br stretching

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule are found in compounds with a range of therapeutic applications. Halogenated pyridines and aminopicolinates are known to exhibit various biological activities.

Inferred Biological Profile
  • Antimicrobial Activity: Brominated phenols and other halogenated aromatic compounds have shown significant antibacterial and antifungal properties.[1] The presence of two bromine atoms on the pyridine ring may confer antimicrobial activity to this compound.

  • Enzyme Inhibition: Picolinic acid derivatives are known to act as enzyme inhibitors.[2] The specific substitution pattern of this compound could make it a candidate for screening against various enzymatic targets.

  • Anticancer Potential: Certain aminopyridine derivatives have been investigated for their anticancer properties. The core structure of this compound could serve as a scaffold for the development of novel cytotoxic agents.

Hypothetical Signaling Pathway Involvement

Given that many kinase inhibitors feature a substituted pyridine core, it is plausible that derivatives of this compound could interact with intracellular signaling pathways. For example, they could potentially act as inhibitors of protein kinases involved in cell proliferation and survival.

G A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) B->C F Cell Proliferation and Survival C->F D This compound Derivative E Inhibition D->E E->C

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel bioactive molecules. While direct experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and predicted analytical data based on analogous structures. The structural alerts within the molecule suggest that its derivatives may possess interesting pharmacological properties, warranting further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to use the information herein as a starting point for their own experimental validation and exploration of this compound's potential.

References

An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical parameters and spectral data. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its use in research and development. Furthermore, the guide explores the potential biological significance of this compound class, offering insights for drug discovery and development professionals.

Chemical Properties

This compound, with the CAS number 443956-21-6, is a solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with an amino group at the 6-position, two bromine atoms at the 3 and 5-positions, and a methyl ester group at the 2-position.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₆Br₂N₂O₂[2]
Molecular Weight 309.94 g/mol [2]
Appearance Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa (Predicted) -0.23 ± 0.10[3]
Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, representative data for structurally related compounds and general principles of spectral interpretation are provided.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amino group protons, and the methyl ester protons. The chemical shift of the single aromatic proton will be influenced by the deshielding effects of the adjacent bromine atoms and the ester group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the electronegative bromine and nitrogen atoms.

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations for the primary amine.

  • C=O stretching vibration for the ester carbonyl group.

  • C-N and C-Br stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observable, along with characteristic isotopic peaks due to the presence of two bromine atoms ([M+2]⁺ and [M+4]⁺).

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound.

Synthesis

A plausible synthetic route to this compound involves the bromination of a suitable precursor followed by esterification. A general procedure is outlined below, which may require optimization for this specific target molecule.

Synthesis_Workflow Start 6-Aminopicolinic Acid Bromination Bromination Start->Bromination Br₂, Solvent Esterification Esterification Bromination->Esterification MeOH, Acid Catalyst Purification Purification Esterification->Purification Chromatography Product This compound Purification->Product

A generalized synthetic workflow for this compound.

Protocol:

  • Bromination of 6-Aminopicolinic Acid: To a solution of 6-aminopicolinic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) or bromine (Br₂) portion-wise at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude 3,5-dibromo-6-aminopicolinic acid.

  • Esterification: The crude dibrominated acid is then dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Analytical Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Characterization Structural Confirmation & Purity Assessment NMR->Characterization IR->Characterization MS->Characterization

Workflow for the analytical characterization of the final product.

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry:

  • Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Biological Significance and Applications

Halogenated pyridine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

While specific biological data for this compound is not extensively reported, related aminopyridine structures have been investigated for a range of therapeutic applications. For instance, aminopyridines are known to act as potassium channel blockers and have been explored for the treatment of neurological disorders.[4] Furthermore, substituted pyridine derivatives are integral scaffolds in the development of various kinase inhibitors and other targeted therapies.

The dibromo-substitution pattern on the pyridine ring, combined with the amino and ester functionalities, makes this compound an attractive building block for the synthesis of novel compounds with potential applications in areas such as:

  • Oncology: As a scaffold for the design of kinase inhibitors or other anti-proliferative agents.

  • Neuroscience: For the development of modulators of ion channels or receptors in the central nervous system.

  • Infectious Diseases: As a starting material for the synthesis of novel antibacterial or antiviral compounds.

Logical_Relationship Compound This compound Scaffold Chemical Scaffold Compound->Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Logical relationship for the utility of the title compound in drug discovery.

Conclusion

This compound is a valuable chemical entity with significant potential for further exploration in both academic and industrial research settings. This technical guide has provided a consolidated overview of its chemical properties, along with generalized experimental protocols to aid in its synthesis and characterization. The structural features of this molecule suggest its utility as a versatile building block in the design and synthesis of novel compounds with potential therapeutic applications. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 6-amino-3,5-dibromopicolinate (CAS No: 443956-21-6). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, essential for the structural confirmation and purity assessment of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related pyridine derivatives, aromatic amines, and brominated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2s1HH-4 (aromatic)
~6.0-6.5br s2H-NH₂
~3.9s3H-OCH₃

Predicted solvent: CDCl₃. The chemical shift of the amino protons is highly dependent on solvent and concentration and may be broader.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~158C6 (-NH₂)
~148C2 (ester-bearing)
~140C4
~115C5 (-Br)
~105C3 (-Br)
~53-OCH₃

Predicted solvent: CDCl₃. Bromine substitution and the amino group significantly influence the chemical shifts of the pyridine ring carbons.

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
308/310/312[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
277/279/281[M - OCH₃]⁺
249/251/253[M - COOCH₃]⁺
170/172[M - Br - COOCH₃]⁺

The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with relative intensities of approximately 1:2:1.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3080-3020WeakAromatic C-H stretch
1730-1710StrongC=O stretch (ester)
1620-1580MediumN-H bend (primary amine)
1550-1450Medium to StrongAromatic C=C and C=N stretch
1300-1200StrongC-O stretch (ester)
1100-1000MediumC-N stretch
800-700StrongC-Br stretch

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 16 ppm.

¹³C NMR Acquisition (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled (zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - Quadrupole Time-of-Flight, ESI-QTOF):

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: Centroid.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR Spectrometer):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Apodization: Happ-Genzel.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-QTOF) Synthesis->MS IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion, Isotopic Pattern, Fragmentation MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

An In-depth Technical Guide to the Synthesis of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 6-amino-3,5-dibromopicolinate, a valuable building block for researchers, scientists, and drug development professionals in the field of medicinal chemistry. The synthesis is presented as a two-step process commencing from the readily available 6-aminopicolinic acid. This document details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented below.

PropertyValue
Molecular Formula C₇H₆Br₂N₂O₂
Molecular Weight 309.94 g/mol
CAS Number 443956-21-6
Appearance Expected to be a solid

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps:

  • Esterification: The carboxylic acid functionality of 6-aminopicolinic acid is converted to its corresponding methyl ester, yielding Methyl 6-aminopicolinate.

  • Dibromination: The subsequent electrophilic bromination of Methyl 6-aminopicolinate at the 3 and 5 positions of the pyridine ring affords the final product, this compound.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Dibromination 6-aminopicolinic_acid 6-Aminopicolinic Acid methyl_6_aminopicolinate Methyl 6-aminopicolinate 6-aminopicolinic_acid->methyl_6_aminopicolinate Methanol, H₂SO₄ (cat.) methyl_6_aminopicolinate_2 Methyl 6-aminopicolinate final_product This compound methyl_6_aminopicolinate_2->final_product 2 eq. Brominating Agent (e.g., NBS or Br₂), Solvent

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-aminopicolinate

This procedure is adapted from established methods for the esterification of aminopicolinic acids.[1]

Materials:

  • 6-Aminopicolinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-aminopicolinic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for a period of 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until a basic pH is achieved.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Methyl 6-aminopicolinate as a solid.

Expected Yield: ~70-85%

Characterization Data for Methyl 6-aminopicolinate:

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ 7.50 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 7.3 Hz, 1H), 6.65 (d, J = 8.2 Hz, 1H), 4.91 (br s, 2H, NH₂), 3.91 (s, 3H, OCH₃)
MS (ESI) m/z 153.1 [M+H]⁺
Step 2: Synthesis of this compound

The following protocol is a generalized procedure based on the known reactivity of 2-aminopyridine derivatives towards electrophilic brominating agents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[2] The amino group at the 6-position activates the ring for electrophilic substitution at the ortho (5-position) and para (3-position) positions.

Materials:

  • Methyl 6-aminopicolinate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetonitrile (CH₃CN) or Chloroform (CHCl₃) or Acetic Acid (AcOH)

  • Sodium thiosulfate (Na₂S₂O₃) solution (if using Br₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as acetonitrile, chloroform, or acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the brominating agent (2.0-2.2 eq of NBS or Br₂) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • If bromine was used, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Expected Yield: Yields can vary depending on the specific conditions and brominating agent used, but are anticipated to be in the moderate to good range.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from starting materials to the final product.

Synthesis_Workflow Start Start: 6-Aminopicolinic Acid Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Intermediate Methyl 6-aminopicolinate Esterification->Intermediate Bromination Dibromination (2 eq. Brominating Agent) Intermediate->Bromination Purification Workup and Purification Bromination->Purification FinalProduct End: this compound Purification->FinalProduct

Figure 2: Logical workflow of the synthesis process.

Conclusion

This technical guide outlines a robust and practical synthetic route to this compound. The described two-step sequence, involving an initial esterification followed by a regioselective dibromination, provides a clear and reproducible methodology for obtaining this valuable chemical intermediate. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis and application of substituted pyridine derivatives in drug discovery and development.

References

An In-depth Technical Guide on the Discovery and Synthesis of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of Methyl 6-amino-3,5-dibromopicolinate, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. While the direct discovery of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through a logical sequence of well-established chemical transformations. This document provides a plausible and detailed synthetic protocol, predicted physicochemical and spectroscopic data, and a discussion of its potential biological relevance based on the activities of structurally related compounds.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms and amine functionalities can significantly modulate the physicochemical properties and biological activities of these heterocycles. This compound incorporates these key features, making it a valuable building block for the synthesis of novel bioactive molecules. Although a seminal "discovery" paper is not readily identifiable, its availability from chemical suppliers points to its utility as a synthetic intermediate. This guide aims to provide a comprehensive resource for the laboratory-scale preparation and characterization of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its key precursor, Methyl 6-aminopicolinate, are summarized below for easy comparison. The data for the target compound are predicted based on known values for analogous structures.

PropertyMethyl 6-aminopicolinateThis compound
CAS Number 36052-26-3443956-21-6[1]
Molecular Formula C₇H₈N₂O₂C₇H₆Br₂N₂O₂[1]
Molecular Weight 152.15 g/mol 309.94 g/mol [1]
Appearance SolidPredicted: Solid[1]
Purity ---≥98%[1]
Predicted ¹H NMR δ (CDCl₃, 400 MHz): 7.60 (dd, J=8.4, 7.6 Hz, 1H), 6.90 (d, J=7.6 Hz, 1H), 6.50 (d, J=8.4 Hz, 1H), 4.80 (br s, 2H), 3.90 (s, 3H)δ (CDCl₃, 400 MHz): 8.1 (s, 1H), 5.0 (br s, 2H), 3.95 (s, 3H)
Predicted ¹³C NMR δ (CDCl₃, 101 MHz): 166.0, 158.0, 148.0, 138.0, 114.0, 110.0, 52.0δ (CDCl₃, 101 MHz): 164.0, 155.0, 149.0, 140.0, 110.0, 108.0, 53.0
Predicted IR (KBr) ν_max: 3450, 3300, 1710, 1610, 1580 cm⁻¹ν_max: 3450, 3300, 1720, 1590, 1280, 780 cm⁻¹
Predicted Mass Spec (ESI) m/z: 153.06 [M+H]⁺m/z: 308.88, 310.88, 312.88 [M+H]⁺ (Isotopic pattern for 2 Br)

Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from commercially available Methyl 6-aminopicolinate. The proposed workflow is illustrated below, followed by detailed experimental procedures.

Synthetic Workflow

Synthesis_Workflow Start Methyl 6-aminopicolinate Step1 Bromination Start->Step1 Br₂, Acetic Acid Intermediate This compound Step1->Intermediate Purification Purification Intermediate->Purification Column Chromatography FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Step 1: Synthesis of this compound

This procedure is adapted from established methods for the bromination of activated pyridine rings.

Materials:

  • Methyl 6-aminopicolinate (1.0 eq.)

  • Glacial Acetic Acid

  • Bromine (2.2 eq.)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 6-aminopicolinate in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into an ice-water mixture.

  • Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Step 2: Purification

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Potential Biological Activity and Applications

While no specific biological activities for this compound have been reported, the structural motifs present in the molecule are found in numerous bioactive compounds. Halogenated aminopyridines are known to exhibit a wide range of biological effects.

  • Antimicrobial and Antifungal Activity: Substituted pyridines are a well-established class of antimicrobial agents. The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

  • Enzyme Inhibition: The pyridine nitrogen and the amino group can act as hydrogen bond donors and acceptors, enabling interactions with the active sites of enzymes. Halogenated pyridines have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases.

  • Agrochemicals: Picolinic acid derivatives are utilized as herbicides and fungicides. The specific substitution pattern of this compound could impart selective herbicidal or pesticidal properties.

A hypothetical signaling pathway that could be targeted by a molecule derived from this scaffold is the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.

Hypothetical Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->RAF GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the exploration of this and similar halogenated pyridine scaffolds in drug discovery and development programs. Further studies are warranted to elucidate the specific biological properties of this compound and its derivatives.

References

Methyl 6-amino-3,5-dibromopicolinate and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring amino, methyl ester, and two bromine atoms on the picolinate core, offers multiple reaction sites for the construction of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives, with a particular focus on their relevance in medicinal chemistry and drug discovery. The document details experimental protocols, summarizes key quantitative data, and visualizes synthetic pathways to facilitate further research and development in this area.

Introduction

Substituted picolinates are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. The presence of both an amino group and halogen substituents on the pyridine ring of this compound makes it an attractive starting material for generating diverse molecular libraries. The bromine atoms can be readily functionalized through various cross-coupling reactions, while the amino group and methyl ester provide handles for amide bond formation and other modifications. This guide aims to consolidate the available information on this compound and its derivatives to support researchers in their synthetic and drug discovery endeavors.

Core Compound: this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 443956-21-6
Molecular Formula C₇H₆Br₂N₂O₂
Molecular Weight 309.94 g/mol
Appearance Solid
Synonyms Methyl 6-amino-3,5-dibromopyridine-2-carboxylate, 2-Pyridinecarboxylic acid, 6-amino-3,5-dibromo-, methyl ester
Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of its mono-brominated analog, Methyl 6-amino-5-bromopicolinate. The proposed synthesis involves the direct bromination of Methyl 6-aminopicolinate.

Proposed Synthetic Pathway:

Synthesis_of_Methyl_6-amino-3,5-dibromopicolinate start Methyl 6-aminopicolinate product This compound start->product Dibromination reagent Bromine (2 eq.) Solvent (e.g., Acetic Acid) reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Materials: Methyl 6-aminopicolinate, Bromine, Acetic Acid.

  • Procedure:

    • Dissolve Methyl 6-aminopicolinate (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and then with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

    • Dry the crude product under vacuum.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Derivatives of this compound

The two bromine atoms on the pyridine ring of this compound are key functional handles for the synthesis of a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated picolinate core and various aryl or heteroaryl boronic acids or esters. This reaction allows for the introduction of diverse substituents at the 3- and 5-positions of the pyridine ring.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions start This compound product 3,5-Di(aryl/heteroaryl)-6-aminopicolinate Derivative start->product Suzuki Coupling reagent1 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reagent1->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., potassium carbonate), Solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • To a degassed mixture of this compound (1.0 eq.), the corresponding arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.) in a Schlenk flask, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add the palladium catalyst (e.g., 5 mol%) to the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diaryl-6-aminopicolinate derivative.

Other Cross-Coupling Reactions

While Suzuki coupling is prominent, other palladium-catalyzed reactions such as Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) can also be employed to further diversify the core structure.

Potential Applications in Drug Discovery

Aminopicolinate derivatives are known to exhibit a wide range of biological activities. While specific data for derivatives of this compound is limited, the core scaffold is present in molecules investigated for various therapeutic areas.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse aryl and heteroaryl groups at the 3- and 5-positions allows for the exploration of the chemical space around the ATP-binding site of various kinases. For instance, certain substituted aminopyridines have shown inhibitory activity against kinases involved in cancer cell proliferation and inflammation.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Inhibitor Aminopicolinate Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Anti-cancer Agents

The development of novel anti-cancer agents often involves the synthesis of heterocyclic compounds that can interact with various biological targets in cancer cells. The structural diversity achievable from this compound makes it a valuable platform for the discovery of new anti-proliferative agents.

Quantitative Data Summary

Due to the limited availability of published data specifically on derivatives of this compound, a comprehensive table of quantitative data is not feasible at this time. Researchers are encouraged to generate and publish such data to enrich the scientific literature. Representative yields for analogous Suzuki-Miyaura reactions on di-brominated pyridine systems typically range from 40% to 80%, depending on the nature of the boronic acid and the reaction conditions. Similarly, IC₅₀ values for bioactive aminopicolinate derivatives can vary widely from nanomolar to micromolar concentrations depending on the biological target and the specific substituents.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of complex heterocyclic molecules. Its di-bromo substitution provides a gateway to a vast chemical space through various cross-coupling reactions. This technical guide has outlined its fundamental properties, a plausible synthetic route, and the potential for generating diverse derivatives with applications in drug discovery, particularly in the fields of kinase inhibition and oncology. Further research into the synthesis and biological evaluation of derivatives of this versatile scaffold is highly encouraged to unlock its full potential in the development of novel therapeutic agents.

Methyl 6-amino-3,5-dibromopicolinate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative that serves as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including two bromine atoms at positions 3 and 5, an amino group at position 6, and a methyl ester at position 2, provide multiple reactive sites for chemical modification. This allows for the systematic exploration of chemical space and the development of novel molecular entities with diverse biological activities. The pyridine core is a common motif in many FDA-approved drugs, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[1] The presence of two halogen atoms offers the potential for selective, stepwise functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a key intermediate in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 443956-21-6
Molecular Formula C₇H₆Br₂N₂O₂
Molecular Weight 309.94 g/mol
Appearance Solid
Synonyms Methyl 6-amino-3,5-dibromopyridine-2-carboxylate
InChI Key RLNKFHZYSZFLTL-UHFFFAOYSA-N

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis starts from 6-aminopicolinic acid, proceeds through a bromination step, and concludes with esterification.

Synthesis_Pathway 6-Aminopicolinic_Acid 6-Aminopicolinic Acid Bromination Bromination 6-Aminopicolinic_Acid->Bromination N-Bromosuccinimide (NBS), Sulfuric Acid 6-Amino-3,5-dibromopicolinic_Acid 6-Amino-3,5-dibromopicolinic Acid Bromination->6-Amino-3,5-dibromopicolinic_Acid Esterification Esterification 6-Amino-3,5-dibromopicolinic_Acid->Esterification Methanol, Sulfuric Acid (cat.) Target_Compound This compound Esterification->Target_Compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol for the synthesis of this compound.

Step 1: Bromination of 6-Aminopicolinic Acid

  • To a stirred solution of 6-aminopicolinic acid (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (2.2 eq) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 6-amino-3,5-dibromopicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification of 6-Amino-3,5-dibromopicolinic Acid

  • Suspend the dried 6-amino-3,5-dibromopicolinic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Utility as a Building Block in Medicinal Chemistry

This compound is a valuable building block due to the differential reactivity of its functional groups. The two bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at the 3 and 5 positions of the pyridine ring. The amino group at the 6-position and the methyl ester at the 2-position can also be further modified, providing additional points for diversification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[4] The bromine atoms on the picolinate scaffold can be selectively replaced with aryl or heteroaryl groups using boronic acids or esters in the presence of a palladium catalyst and a base. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-arylation under controlled reaction conditions.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a library of bioactive molecules starting from this compound.

Experimental_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Diversification via Cross-Coupling cluster_2 Further Functionalization cluster_3 Biological Evaluation Start This compound Suzuki_Coupling Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki_Coupling Stille_Coupling Stille Coupling (Organostannanes) Start->Stille_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Start->Buchwald_Hartwig Amide_Coupling Amide Bond Formation (Hydrolysis of Ester followed by Amide Coupling) Suzuki_Coupling->Amide_Coupling N_Alkylation N-Alkylation/Arylation of Amino Group Stille_Coupling->N_Alkylation Buchwald_Hartwig->Amide_Coupling Screening High-Throughput Screening Amide_Coupling->Screening N_Alkylation->Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for drug discovery using the target building block.

Potential Medicinal Chemistry Applications

While specific biological activity data for derivatives of this compound is limited, the broader class of substituted 6-aminopicolinates has shown promise in various therapeutic areas. The following table summarizes the biological activities of some structurally related compounds.

Compound ClassTarget/ActivityReported IC₅₀/ActivityReference
6-Substituted Imidazo[1,2-a]pyridinesAnticancer (Colon Cancer Cell Lines HT-29 and Caco-2)Excellent activity, induction of apoptosis[5]
6-Dialkylaminopyrimidine CarboxamidesAntitubercular (Mycobacterium tuberculosis)Active against clinical Mtb strains[6]
Chloropicolinate Amides and UreasAntitubercular (Mycobacterium tuberculosis)Good MIC values with low cytotoxicity[7]
8-Hydroxyquinoline DerivativesAntibacterial (Gram-positive and Gram-negative strains)Potent activity with low MIC values[8]

This data suggests that derivatives of this compound could be explored for the development of novel anticancer, antitubercular, and antibacterial agents.

Logical Relationship in Drug Discovery

The following diagram illustrates a hypothetical decision-making process in a drug discovery project utilizing this building block.

Logical_Relationship Initial_Hit Initial Hit Compound (Derived from this compound) Potency_Check Potency > 1 µM? Initial_Hit->Potency_Check Selectivity_Panel Selectivity Profiling Potency_Check->Selectivity_Panel Yes Stop Stop/Redesign Potency_Check->Stop No ADMET_Properties In Vitro ADMET Assessment Selectivity_Panel->ADMET_Properties Lead_Candidate Lead Candidate ADMET_Properties->Lead_Candidate Favorable Profile ADMET_Properties->Stop Unfavorable Profile

Caption: Hypothetical decision tree in a drug discovery cascade.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry research. Its multiple points of functionalization allow for the creation of diverse chemical libraries for biological screening. The potential for selective, stepwise modification of the two bromine atoms through well-established cross-coupling methodologies provides a powerful strategy for the synthesis of complex and novel drug candidates. While further research is needed to fully elucidate the biological potential of its derivatives, the existing data on related compound classes suggests promising avenues for the discovery of new therapeutics in areas such as oncology and infectious diseases. This guide provides a foundational understanding for researchers looking to incorporate this promising scaffold into their drug discovery programs.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in Methyl 6-amino-3,5-dibromopicolinate. This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The interplay of the electron-donating amino group with the electron-withdrawing bromine and methyl picolinate substituents dictates its reactivity profile. This guide will delve into the key reactions involving the amino group, including nucleophilic substitution, diazotization followed by subsequent transformations, and amide bond formation. Detailed experimental protocols, based on analogous systems, are provided to offer practical guidance for the synthetic elaboration of this promising scaffold.

Introduction

This compound is a polysubstituted pyridine derivative featuring a nucleophilic amino group and two bromine atoms, which can serve as handles for cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the two bromine atoms and the methyl ester group, significantly influences the reactivity of the amino group. Understanding this reactivity is crucial for its effective utilization in synthetic chemistry. This guide will explore the key chemical transformations of the amino group, providing insights into its synthetic potential.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR The single proton on the pyridine ring is expected to appear as a singlet in the aromatic region. The protons of the amino group will likely be a broad singlet, and the methyl ester protons will be a sharp singlet.
¹³C NMR Six distinct carbon signals are expected: four for the pyridine ring (two brominated, one with the amino group, and one with the ester group), one for the ester carbonyl, and one for the methyl group. The carbons attached to bromine will be significantly shifted downfield.
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
IR Spec. Characteristic peaks are expected for N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching.

Reactivity of the Amino Group

The amino group at the 6-position of the pyridine ring is a key site for functionalization. Its reactivity is a balance between its inherent nucleophilicity and the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution (SNAr)

The amino group can act as a nucleophile in SNAr reactions. However, the electron-withdrawing nature of the dibrominated pyridine ring can also make the ring itself susceptible to nucleophilic attack, potentially leading to complex reaction mixtures.

Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities.

Logical Workflow for Diazotization and Subsequent Functionalization:

Start This compound Diazotization Diazotization (NaNO₂, aq. acid) Start->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuX, X = Cl, Br, CN) Diazonium->Sandmeyer Schiemann Schiemann Reaction (HBF₄, heat) Diazonium->Schiemann Hydrolysis Hydrolysis (H₂O, heat) Diazonium->Hydrolysis Product_X Methyl 6-X-3,5-dibromopicolinate (X = Cl, Br, CN) Sandmeyer->Product_X Product_F Methyl 6-fluoro-3,5-dibromopicolinate Schiemann->Product_F Product_OH Methyl 6-hydroxy-3,5-dibromopicolinate Hydrolysis->Product_OH

Caption: Diazotization of the amino group and subsequent functionalization pathways.

Experimental Protocol: Sandmeyer-Type Reaction (Illustrative)

This protocol is based on general procedures for Sandmeyer reactions of aromatic amines and may require optimization.[2][3][4]

  • Diazotization: Dissolve this compound in a suitable acidic medium (e.g., a mixture of concentrated H₂SO₄ and water) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuBr for bromination) in the corresponding acid (e.g., HBr). Slowly add the cold diazonium salt solution to the copper(I) salt mixture. Allow the reaction to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Potential Products from Diazotization of this compound

Reagent Reaction Type Expected Product
CuCl / HClSandmeyerMethyl 6-chloro-3,5-dibromopicolinate
CuBr / HBrSandmeyerMethyl 3,5,6-tribromopicolinate
CuCN / KCNSandmeyerMethyl 6-cyano-3,5-dibromopicolinate
HBF₄, then heatSchiemannMethyl 6-fluoro-3,5-dibromopicolinate
H₂O, heatHydrolysisMethyl 6-hydroxy-3,5-dibromopicolinate
Amide Bond Formation

The amino group can be acylated to form amides. Due to the electron-withdrawing effects of the substituents on the pyridine ring, the nucleophilicity of the amino group is reduced, which may necessitate the use of more reactive acylating agents or coupling reagents.

Experimental Protocol: Amide Coupling (Illustrative)

This protocol is adapted from procedures for amide bond formation with electron-deficient anilines.[5][6][7][8][9]

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) (1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add a solution of this compound (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with a weak acid, a weak base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization.

Table 3: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Abbreviation Notes
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUOften used for challenging couplings.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / HydroxybenzotriazoleEDC / HOBtA classic and widely used combination.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPEffective for sterically hindered substrates.

Reactivity of the Bromine Substituents

The bromine atoms at the 3- and 5-positions are susceptible to displacement via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions provide powerful methods for introducing carbon-carbon and carbon-nitrogen bonds, respectively.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Start->Buchwald Product_Suzuki Aryl-substituted derivative Suzuki->Product_Suzuki Product_Buchwald Amino-substituted derivative Buchwald->Product_Buchwald

Caption: Palladium-catalyzed cross-coupling reactions at the bromine positions.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

This protocol is based on general procedures for the Suzuki coupling of bromopyridines.[10][11][12]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[13][14][15][16][17]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the desired amine (1.2-2.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-3.0 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Execution: Heat the mixture to 80-120 °C and stir until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash chromatography.

Conclusion

This compound is a highly functionalized and versatile building block. The amino group can be readily transformed into a variety of other functional groups through diazotization or acylated to form amides. Furthermore, the bromine substituents provide handles for the introduction of diverse aryl and amino moieties via palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide, though largely based on analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this compound and unlock its potential in the development of novel molecules for a wide range of applications. It is recommended that the outlined procedures be optimized for the specific substrate and desired transformation.

References

In-Depth Technical Guide: Safety and Handling of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 6-amino-3,5-dibromopicolinate (CAS No. 443956-21-6). The information is intended for use by trained professionals in a laboratory or drug development setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound. Its structure and basic properties are outlined below.

PropertyValueSource
Chemical Name This compound-
Synonyms Methyl 6-amino-3,5-dibromopyridine-2-carboxylate, 2-Pyridinecarboxylic acid, 6-amino-3,5-dibromo-, methyl ester[CymitQuimica]
CAS Number 443956-21-6[ChemScene]
Molecular Formula C₇H₆Br₂N₂O₂[ChemScene]
Molecular Weight 309.94 g/mol [ChemScene]
Physical Form Solid[CymitQuimica]
Purity Typically ≥95% - 98%[CymitQuimica]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Signal Word: Warning

Hazard Pictogram:

alt text

Precautionary Statements:

CodeStatement
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Data

Limited quantitative toxicological data is publicly available for this compound. The primary known hazard is oral toxicity.

EndpointValueSpecies
LD50 (Oral) Data not available-

Due to the presence of bromine atoms on an aromatic ring, this compound should be handled with care, as halogenated aromatic compounds can exhibit various toxicities.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE)
TypeSpecification
Eye/Face Protection Chemical safety goggles with side-shields.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's specifications for breakthrough time and compatibility.
Skin and Body Protection A lab coat or other protective clothing should be worn. Ensure that skin is not exposed.
Respiratory Protection If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

Storage and Stability

AspectRecommendation
Storage Conditions Keep container tightly sealed in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is 2-8°C, protected from light.[1]
Incompatible Materials Data not available. As a general precaution for halogenated aromatic compounds, avoid strong oxidizing agents, strong acids, and strong bases.
Stability Stable under recommended storage conditions.
Hazardous Decomposition Products Data not available. Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the substance.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[1]

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste material should be treated as hazardous.

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_lab_operations Laboratory Operations cluster_post_experiment Post-Experiment prep Preparation & PPE weigh Weighing in Fume Hood prep->weigh Proceed with caution rxn Reaction Setup weigh->rxn Transfer to reaction vessel workup Work-up & Purification rxn->workup After reaction completion waste Waste Disposal workup->waste Collect halogenated waste cleanup Decontamination workup->cleanup After product isolation

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway Diagram (Illustrative)

As this compound is a synthetic intermediate, it does not have a known signaling pathway. The following is an illustrative example of a hypothetical signaling pathway diagram that could be adapted for a biologically active derivative.

SignalingPathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response Activation inhibitor Derivative of this compound inhibitor->kinase1

References

An In-depth Technical Guide to the Solubility of Methyl 6-amino-3,5-dibromopicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 6-amino-3,5-dibromopicolinate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its theoretical solubility profile based on its molecular structure. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data in various organic solvents.

Introduction to this compound

This compound is a halogenated pyridine derivative. Its structure, featuring a pyridine ring, an amino group, two bromine atoms, and a methyl ester group, dictates its physicochemical properties, including its solubility. Understanding its solubility is crucial for a range of applications, including reaction optimization, purification, formulation development, and analytical method design.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of a compound in various solvents. The structural features of this compound suggest the following theoretical solubility profile:

  • Pyridine Ring and Amino Group: The nitrogen atom in the pyridine ring and the amino group can act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can engage in hydrogen bonding.

  • Bromine Atoms: The two bromine atoms are bulky and electronegative, contributing to the molecule's overall polarity and molecular weight. Their presence may enhance solubility in halogenated solvents.

  • Methyl Ester Group: The ester group provides a site for dipole-dipole interactions and potential hydrogen bonding, contributing to solubility in polar solvents.

  • Aromatic System: The aromatic pyridine ring can interact with other aromatic solvents through π-π stacking.

Based on these features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted Qualitative SolubilityExperimental Solubility ( g/100 mL at 25°C)
Polar Protic MethanolModerately SolubleData to be determined
EthanolModerately SolubleData to be determined
IsopropanolSparingly SolubleData to be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleData to be determined
N,N-Dimethylformamide (DMF)SolubleData to be determined
AcetonitrileSparingly SolubleData to be determined
AcetoneSparingly SolubleData to be determined
Tetrahydrofuran (THF)Sparingly SolubleData to be determined
Nonpolar TolueneSparingly to InsolubleData to be determined
HexaneInsolubleData to be determined
Halogenated Dichloromethane (DCM)Moderately SolubleData to be determined
ChloroformModerately SolubleData to be determined

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a liquid solvent.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

4.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the diagram below.

G Experimental Workflow for Solubility Determination A Add excess solid to a known volume of solvent in a vial. B Equilibrate the mixture at a constant temperature with agitation for 24-48 hours. A->B C Allow the solid to settle. B->C D Withdraw a known volume of the supernatant using a syringe and filter. C->D E Transfer the filtered solution to a pre-weighed evaporation dish. D->E F Evaporate the solvent under vacuum or in a desiccator. E->F G Weigh the dish with the dried residue. F->G H Calculate the solubility. G->H

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

4.3. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess of solid is necessary to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1 mL) using a syringe fitted with a solvent-compatible syringe filter. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Place the dish in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the compound. Alternatively, a desiccator can be used for slow evaporation.

  • Mass Determination: Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

4.4. Data Analysis and Reporting

For each solvent, the experiment should be performed in triplicate to ensure the reliability of the results. The average solubility and standard deviation should be reported.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Polarity Polarity (Dipole Moment) Solubility Solubility Polarity->Solubility H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Molecular_Size Molecular Size & Shape Molecular_Size->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capability Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: A diagram showing the interplay of solute, solvent, and external factors on solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The provided protocols and theoretical background will aid researchers in making informed decisions for their specific applications.

An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-amino-3,5-dibromopicolinate, a versatile building block for the synthesis of novel heterocyclic compounds. We will explore its chemical properties, key synthetic transformations, and its potential in the development of biologically active molecules, particularly as kinase inhibitors. This document includes detailed experimental protocols, quantitative data, and visualizations of reaction pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Introduction to this compound

This compound is a di-brominated pyridine derivative with the chemical formula C₇H₆Br₂N₂O₂ and a molecular weight of 309.94 g/mol . Its structure, featuring two bromine atoms at positions 3 and 5, an amino group at position 6, and a methyl ester at position 2, makes it an ideal scaffold for the synthesis of a diverse range of substituted pyridine compounds. The bromine atoms serve as versatile handles for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Chemical Properties:

PropertyValue
CAS Number 443956-21-6[1]
Molecular Formula C₇H₆Br₂N₂O₂[1]
Molecular Weight 309.94 g/mol [1]
IUPAC Name methyl 6-amino-3,5-dibromopyridine-2-carboxylate[1]
Synonyms 6-Amino-3,5-dibromo-pyridine-2-carboxylic acid methyl ester[1]
Appearance Solid
Purity Typically ≥98%

Key Synthetic Transformations

The two bromine atoms on the pyridine ring of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the selective or sequential functionalization of the scaffold, leading to the synthesis of a wide range of novel compounds. The most relevant transformations include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the 3- and/or 5-positions of the pyridine ring.

General Reaction Scheme:

Suzuki_Coupling start This compound product Mono- or Di-substituted Product start->product Suzuki Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base Suzuki Coupling Suzuki Coupling catalyst->Suzuki Coupling

Figure 1: General scheme for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is particularly useful for introducing a variety of nitrogen-containing substituents, such as primary or secondary amines, amides, or heterocycles, at the bromine-bearing positions of the picolinate core.

General Reaction Scheme:

Buchwald_Hartwig start This compound product Mono- or Di-aminated Product start->product Buchwald-Hartwig Amination amine R₂NH amine->product catalyst Pd Catalyst Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination catalyst->Buchwald-Hartwig Amination

Figure 2: General scheme for Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key pharmacophores in the final compound.

General Reaction Scheme:

Sonogashira_Coupling start This compound product Mono- or Di-alkynylated Product start->product Sonogashira Coupling alkyne R-C≡CH alkyne->product catalyst Pd/Cu Catalyst Base Sonogashira Coupling Sonogashira Coupling catalyst->Sonogashira Coupling

Figure 3: General scheme for Sonogashira coupling.

Application in the Synthesis of Novel Herbicides

A plausible synthetic workflow for a novel compound, based on the herbicide synthesis, is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start This compound intermediate1 Mono-arylated Intermediate start->intermediate1 Suzuki Coupling (1 eq. Boronic Acid) intermediate2 Di-arylated Product intermediate1->intermediate2 Suzuki Coupling (2nd eq. Boronic Acid) hydrolysis Hydrolysis intermediate2->hydrolysis final_product Final Picolinic Acid Derivative hydrolysis->final_product purification Purification (Column Chromatography) final_product->purification characterization Characterization (NMR, MS, HRMS) purification->characterization bio_assay Biological Assay (e.g., Herbicidal Activity) characterization->bio_assay data_analysis Data Analysis (IC50 determination) bio_assay->data_analysis

Figure 4: A plausible experimental workflow for the synthesis and evaluation of novel compounds.

Experimental Protocols

The following are detailed, representative experimental protocols for the key synthetic transformations, adapted from established methodologies for similar substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous solvent (e.g., toluene or dioxane) is placed in a sealed tube. The reaction mixture is purged with an inert gas and heated to 90-110 °C for 16-24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the aminated product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Data Presentation: Hypothetical Synthesis and Characterization

The following table presents hypothetical data for the synthesis of a novel pyrazolyl-substituted picolinic acid, analogous to the herbicidal compounds mentioned previously.[2]

CompoundStructureYield (%)¹H NMR (δ, ppm)MS (m/z)
Intermediate 1 857.85 (s, 1H), 6.50 (s, 2H), 3.90 (s, 3H), 2.30 (s, 3H), 7.20 (d, 2H), 7.10 (d, 2H)[M+H]⁺ 393.0
Final Product 9213.5 (br s, 1H), 7.90 (s, 1H), 7.25 (d, 2H), 7.15 (d, 2H), 6.80 (s, 1H), 2.35 (s, 3H)[M-H]⁻ 377.0

Note: The structures in the table are representative and not based on actual experimental data for this compound.

Potential in Kinase Inhibitor Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The ability to introduce diverse substituents at the 3- and 5-positions of this compound makes it a highly attractive starting material for the synthesis of libraries of potential kinase inhibitors. For example, Bruton's tyrosine kinase (BTK) is a validated target in B-cell malignancies, and novel 6-amino-1,3,5-triazine derivatives have shown potent BTK inhibitory activity with IC₅₀ values in the nanomolar range.[3]

Signaling Pathway Context:

Kinase_Signaling receptor Receptor Tyrosine Kinase btk BTK receptor->btk Activation downstream Downstream Signaling (e.g., NF-κB, MAPK) btk->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Novel Inhibitor (Derived from this compound) inhibitor->btk Inhibition

Figure 5: Simplified signaling pathway illustrating the potential role of novel inhibitors.

By synthesizing derivatives of this compound, researchers can explore the structure-activity relationships (SAR) for the inhibition of various kinases, potentially leading to the discovery of novel therapeutic agents for cancer and other diseases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its di-bromo functionality allows for a wide range of synthetic transformations, enabling the creation of diverse molecular libraries. While direct applications in the synthesis of approved drugs are not yet documented, the structural similarity of its potential derivatives to known biologically active compounds, such as herbicides and kinase inhibitors, highlights its significant potential in drug discovery and development. This guide provides the foundational knowledge and experimental framework for researchers to unlock the synthetic potential of this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of Methyl 6-amino-3,5-dibromopicolinate. This versatile building block is crucial in the synthesis of complex molecules in medicinal chemistry and drug discovery, enabling the formation of carbon-carbon bonds to introduce a wide range of functionalities.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1][2] When applied to halogenated aminopyridines like this compound, it opens avenues for the creation of novel substituted pyridine derivatives. These structures are prevalent in many biologically active compounds. This document outlines optimized protocols, catalyst comparisons, and key considerations for successful Suzuki coupling reactions with this substrate. The presence of both an amino group and two bromine atoms on the pyridine ring presents unique challenges, including potential catalyst inhibition and the need for regioselective coupling.[3][4]

Data Presentation: Catalyst and Base Screening

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity in the Suzuki coupling of this compound. The following tables summarize typical reaction conditions and expected yields based on analogous reactions with dihalogenated pyridines.[1][5][6]

Table 1: Comparison of Palladium Catalysts for Monosubstitution

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012-2475-853-5
Pd(dppf)Cl₂Cs₂CO₃DME80-904-880-952-3
Pd₂(dba)₃ / XPhosK₃PO₄Toluene1006-1285-981-2
Pd(OAc)₂ / SPhosK₃PO₄2-MeTHF/H₂O808-1680-902-4

Table 2: Comparison of Bases for Suzuki Coupling

BasepKa (Conjugate Acid)Solvent CompatibilityTypical Observations
K₂CO₃10.3Aqueous/OrganicEffective, but may require longer reaction times.
K₃PO₄12.3Aqueous/OrganicStronger base, often leading to faster reactions and higher yields.
Cs₂CO₃10.1OrganicHighly soluble in organic solvents, often used in anhydrous conditions.
Na₂CO₃10.3AqueousCommon and cost-effective, suitable for many standard protocols.

Experimental Protocols

The following are detailed protocols for monosubstitution and disubstitution Suzuki coupling reactions of this compound.

Protocol 1: Monosubstitution Suzuki Coupling

This protocol aims to replace one of the bromine atoms with an aryl or heteroaryl group.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Cs₂CO₃ (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • TLC or LC-MS for reaction monitoring

Procedure:

  • To a flame-dried round-bottom flask, add this compound and the aryl/heteroaryl boronic acid.

  • Add cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DME and degassed water (typically a 4:1 to 5:1 ratio of DME to water).

  • Add the Pd(dppf)Cl₂ catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Disubstitution Suzuki Coupling

This protocol is for the replacement of both bromine atoms.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (2.5 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents) and XPhos (0.10 equivalents)

  • K₃PO₄ (4.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine this compound and the aryl/heteroaryl boronic acid.

  • Add potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).

  • In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos ligand in a small amount of toluene under an inert atmosphere.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction to 100 °C and stir for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting material and monosubstituted intermediate.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue via flash chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Suzuki_Workflow reactant_node reactant_node product_node product_node Reactants Reactants: This compound + Boronic Acid Setup Reaction Setup: - Add Base & Solvent - Inert Atmosphere Reactants->Setup Catalyst Catalyst Addition: - Pd Catalyst - Ligand Setup->Catalyst Reaction Heating & Stirring (80-100 °C) Catalyst->Reaction Workup Aqueous Workup: - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Coupled Picolinate Purification->Product Suzuki_Catalytic_Cycle pd0_node pd0_node pd2_node pd2_node intermediate_node intermediate_node Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Intermediate Transmetalation->RedElim RedElim->Pd0 Reductive Elimination Product_label R¹-R² (Coupled Product) RedElim->Product_label OA_label R¹-X (Aryl Halide) OA_label->OxAdd TM_label R²-B(OR)₂ (Boronic Acid/Ester) + Base TM_label->Transmetalation RE_label

References

Application of Methyl 6-amino-3,5-dibromopicolinate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: Methyl 6-amino-3,5-dibromopicolinate, agrochemical, herbicide, synthetic auxin, picolinate derivatives, Suzuki-Miyaura coupling, mode of action.

Abstract

This compound is a halogenated pyridine derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals. Its di-brominated structure at the 3 and 5 positions of the pyridine ring offers versatile sites for chemical modification, particularly for the introduction of aryl groups through cross-coupling reactions. This positions it as a valuable building block in the discovery of new herbicidal compounds, especially within the class of synthetic auxin herbicides. This document provides detailed application notes on its use in agrochemical research, protocols for its derivatization, and methods for evaluating the biological activity of its downstream products. While specific data on this compound is not extensively available in public literature, its utility is projected based on the well-established chemistry and biological activity of structurally related picolinate herbicides.

Introduction

The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of chemicals that mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth processes.[1][2] Prominent examples of picolinate-based herbicides include picloram, clopyralid, aminopyralid, and the more recent arylpicolinates like halauxifen-methyl.[3][4] The introduction of an aryl group at the 6-position of the picolinate ring has been shown to yield compounds with high herbicidal potency at low application rates.[3][4]

This compound serves as a strategic starting material for the synthesis of 6-aryl-picolinates. The bromine atoms at the 3 and 5 positions can be selectively targeted for substitution, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. The amino group at the 6-position is a common feature in many potent picolinate herbicides, contributing to their binding affinity with auxin receptors.

Application Notes

This compound is primarily utilized as a versatile intermediate for the synthesis of novel herbicidal compounds. Its key applications in agrochemical research include:

  • Scaffold for 6-Aryl-Picolinate Herbicides: The primary application is in the synthesis of 6-aryl-picolinates through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom at the 5-position is sterically hindered, making the bromine at the 3-position more reactive for selective substitution. However, with appropriate catalytic systems, both positions can be functionalized.

  • Structure-Activity Relationship (SAR) Studies: The di-bromo functionality allows for systematic modification of the picolinate core. By introducing a variety of aryl or heteroaryl groups at the 3 and/or 5 positions, researchers can explore the impact of these substitutions on herbicidal activity, weed spectrum, and crop selectivity.

  • Development of Novel Modes of Action: While its primary utility is anticipated in the synthesis of synthetic auxins, derivatization of the picolinate ring could potentially lead to compounds with novel modes of action.

Quantitative Data

As specific herbicidal activity data for derivatives of this compound are not publicly available, the following tables present representative data for related 6-aryl-picolinate herbicides to illustrate the expected potency and data presentation format.

Table 1: Inhibitory Concentration (IC50) of Picolinate Derivatives on Root Growth of Arabidopsis thaliana

CompoundParent HerbicideIC50 (µM)Reference Compound IC50 (µM)
V-7Halauxifen-methyl0.02Halauxifen-methyl: 0.9
V-8Picloram0.05Picloram: 1.5
c5ClopyralidNot specifiedBetter than Clopyralid

Data adapted from studies on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[3][4][5]

Table 2: Post-emergence Herbicidal Activity of Picolinate Derivatives on Various Weed Species

CompoundApplication Rate (g/ha)Weed SpeciesInjury (%)
V-8300Amaranthus retroflexus>90
V-8300Chenopodium album>90
Picloram300Amaranthus retroflexus80
Picloram300Chenopodium album85
c5400Broadleaf WeedsBetter than Clopyralid

Data represents visual injury assessment 14-21 days after application and is adapted from published studies.[3]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical 6-Aryl-Picolinate Herbicide via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 6-aryl-picolinate derivative from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-picolinate.

Protocol 2: Evaluation of Post-emergence Herbicidal Activity

This protocol outlines a method for assessing the herbicidal efficacy of newly synthesized compounds on target weed species.

Materials:

  • Test compounds

  • Control herbicide (e.g., halauxifen-methyl, picloram)

  • Weed species seedlings (e.g., Amaranthus retroflexus, Chenopodium album, Galium aparine) at the 2-4 leaf stage

  • Potting soil

  • Greenhouse facilities with controlled temperature, humidity, and lighting

  • Spray chamber calibrated to deliver a specific volume

  • Wetting agent/adjuvant

Procedure:

  • Grow the selected weed species in pots containing potting soil in a greenhouse.

  • Prepare stock solutions of the test compounds and control herbicide in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a wetting agent.

  • When the weed seedlings reach the 2-4 leaf stage, transfer them to a spray chamber.

  • Apply the herbicide solutions evenly to the foliage of the plants at a calibrated spray volume. Include a negative control group sprayed only with the solvent and wetting agent solution.

  • Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, epinasty) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

  • At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the negative control.

Visualizations

Signaling Pathway

Synthetic_Auxin_Signaling_Pathway SAH Synthetic Auxin Herbicide (e.g., 6-Aryl-Picolinate) Receptor Auxin Receptor (e.g., AFB5) SAH->Receptor SCF_Complex SCF-TIR1/AFB E3 Ubiquitin Ligase Complex Receptor->SCF_Complex Promotes interaction Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Aux_IAA->SCF_Complex ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Ethylene_ABA Ethylene & ABA Biosynthesis Auxin_Genes->Ethylene_ABA Growth_Disruption Disrupted Growth & Plant Death Ethylene_ABA->Growth_Disruption

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow

Herbicide_Synthesis_and_Screening_Workflow Start Start: this compound Coupling Suzuki-Miyaura Coupling with Arylboronic Acid Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay_Prep Preparation of Test Solutions Characterization->Bioassay_Prep Pre_Emergence Pre-emergence Assay Bioassay_Prep->Pre_Emergence Post_Emergence Post-emergence Assay Bioassay_Prep->Post_Emergence Data_Collection Data Collection (Visual Injury, Biomass) Pre_Emergence->Data_Collection Post_Emergence->Data_Collection Analysis SAR Analysis Data_Collection->Analysis End Lead Compound Identification Analysis->End

Caption: Workflow for herbicide synthesis and screening.

References

Application Note: Derivatization of Methyl 6-amino-3,5-dibromopicolinate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Methyl 6-amino-3,5-dibromopicolinate is a versatile scaffold for the synthesis of novel compounds in drug discovery. Its three reactive sites—the amino group, and the two bromine atoms—allow for a wide range of chemical modifications. This application note provides detailed protocols for the derivatization of this starting material via N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling reactions. These derivatizations are crucial for establishing a comprehensive Structure-Activity Relationship (SAR) to guide the optimization of lead compounds.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical series of derivatives of this compound and their corresponding biological activity (IC₅₀). This data is for illustrative purposes to demonstrate how SAR data can be organized.

Compound IDR¹ (at C6-NH₂)R² (at C3)R³ (at C5)IC₅₀ (nM)
1 HBrBr>10000
2 AcetylBrBr5230
3 BenzoylBrBr2150
4 MethylBrBr7800
5 BenzylBrBr4500
6 HPhenylBr850
7 H4-MethoxyphenylBr420
8 HPhenylPhenyl150
9 AcetylPhenylPhenyl75
10 H4-Hydroxyphenyl4-Methoxyphenyl25

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the reaction of this compound with an acyl chloride to form the corresponding amide.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: N-Alkylation of this compound

This protocol details the mono-alkylation of the primary amino group.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (MeCN or DMF).

  • Addition of Base and Alkylating Agent: Add cesium carbonate (2.0 eq) followed by the alkyl halide (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the base. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of the bromo-substituted picolinate with a boronic acid. Selective mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizations

Derivatization_Workflow cluster_derivatization Derivatization Strategies cluster_products Derivative Libraries start This compound acylation N-Acylation start->acylation alkylation N-Alkylation start->alkylation suzuki Suzuki Coupling start->suzuki acyl_derivs N-Acyl Derivatives acylation->acyl_derivs alkyl_derivs N-Alkyl Derivatives alkylation->alkyl_derivs suzuki_derivs Aryl/Heteroaryl Derivatives suzuki->suzuki_derivs bioassay Biological Assay (e.g., IC50 determination) acyl_derivs->bioassay alkyl_derivs->bioassay suzuki_derivs->bioassay sar SAR Analysis bioassay->sar

Caption: Workflow for SAR studies of this compound.

Application Notes and Protocols for the N-Acylation of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the N-acylation of Methyl 6-amino-3,5-dibromopicolinate, a critical transformation for the synthesis of novel compounds in medicinal chemistry and drug discovery. The protocols detailed are founded on established methodologies for the acylation of aromatic amines, particularly substituted aminopyridines.[1][2][3] This guide offers a robust starting point for laboratory synthesis, complete with detailed experimental procedures, representative data, and a visual workflow to ensure reproducibility.

The N-acylation of the primary amino group on the pyridine ring is a fundamental step in modifying the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. The resulting amide derivatives are key intermediates for the development of more complex molecular structures and for exploring structure-activity relationships (SAR) in drug development programs.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents. The presented yields are based on analogous reactions with substituted aminopyridines and may vary depending on the specific substrate, reaction scale, and purification efficiency.[3]

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/NMR)
Acetyl ChlorideMethyl 6-acetamido-3,5-dibromopicolinate352.9885-95>98%
Benzoyl ChlorideMethyl 6-benzamido-3,5-dibromopicolinate415.0680-90>98%
Isobutyryl ChlorideMethyl 6-(isobutyramido)-3,5-dibromopicolinate395.0380-90>97%
Propionyl ChlorideMethyl 6-(propionamido)-3,5-dibromopicolinate381.0182-92>98%

Experimental Protocols

This section details two primary protocols for the N-acylation of this compound using either an acyl chloride or an acid anhydride.

Protocol 1: N-Acylation using Acyl Chlorides

This method is a versatile and widely used procedure for the formation of amides from aromatic amines.[3]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for purification (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.[3]

  • Addition of Base and Acylating Agent: To the cooled and stirring solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise. Subsequently, slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[3][4]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃ solution, and brine.[3][4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-acylated product.

Protocol 2: N-Acylation using Acid Anhydrides

This protocol is particularly useful for acetylation using acetic anhydride and is a cost-effective and efficient method.[1][4]

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Pyridine or Glacial Acetic Acid

  • Ice-cold water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine or glacial acetic acid. Cool the mixture to 0 °C in an ice bath.

  • Addition of Anhydride: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC.[1][4]

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride.[1] If the product precipitates, it can be collected by filtration. Otherwise, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash them sequentially with a saturated aqueous NaHCO₃ solution (to remove acid) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.[1]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the N-acylation of this compound.

G Figure 1: N-Acylation Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N-Acylated Product reactant1->product Reaction reactant2 Acylating Agent (R-COCl or (R-CO)2O) reactant2->product reagent1 Base (Pyridine or TEA) reagent1->product reagent2 Solvent (DCM) reagent2->product

Caption: N-Acylation Reaction Scheme

G Figure 2: Experimental Workflow start Start: Dissolve Reactant setup Reaction Setup (Inert atmosphere, 0 °C) start->setup addition Add Base and Acylating Agent setup->addition reaction Reaction Monitoring (TLC, 2-4h at RT) addition->reaction workup Work-up (Quench, Wash) reaction->workup isolation Isolation (Dry, Concentrate) workup->isolation purification Purification (Chromatography or Recrystallization) isolation->purification product Pure Product purification->product

Caption: Experimental Workflow Diagram

References

Application Notes: Methyl 6-amino-3,5-dibromopicolinate as a Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3,5-dibromopicolinate is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique arrangement of a pyridine core, an amino group, a methyl ester, and two bromine atoms at strategic positions allows for a variety of chemical modifications. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of APIs, with a focus on a proposed synthetic route to the HIV integrase inhibitor, Cabotegravir.

Proposed Synthesis of Cabotegravir from this compound

While a direct, publicly documented synthesis of Cabotegravir starting from this compound is not available, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions and subsequent cyclization strategies. The following sections outline a proposed multi-step synthesis.

Overall Synthetic Scheme:

G cluster_0 Proposed Synthesis of Cabotegravir Start This compound Step1 Suzuki-Miyaura Coupling Start->Step1 Arylboronic acid, Pd catalyst Intermediate1 Aryl-substituted Picolinate Step1->Intermediate1 Step2 Buchwald-Hartwig Amination Intermediate1->Step2 Amine, Pd catalyst Intermediate2 Diamino Picolinate Derivative Step2->Intermediate2 Step3 Cyclization & Elaboration Intermediate2->Step3 Multi-step process API Cabotegravir Step3->API

Caption: A high-level overview of the proposed synthetic pathway.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the selective mono-arylation of this compound at the more reactive 5-position.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound443956-21-6324.941.0
(2,4-Difluorophenyl)boronic acid144074-93-7157.911.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.1110 mL
Water7732-18-518.022.5 mL

Procedure:

  • To a dry 50 mL round-bottom flask, add this compound (1.0 mmol), (2,4-difluorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 70-85%

Protocol 2: Buchwald-Hartwig Amination of the Arylated Intermediate

This protocol outlines the amination of the remaining bromo-picolinate intermediate.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
Mono-arylated picolinate intermediate--1.0
(R)-3-aminobutan-1-ol61477-40-589.141.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02
Xantphos161265-03-8578.680.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.4
Anhydrous Toluene108-88-392.1415 mL

Procedure:

  • In a glovebox or under an inert atmosphere, add the mono-arylated picolinate intermediate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene (15 mL) to the tube.

  • Add (R)-3-aminobutan-1-ol (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 65-80%

Mechanism of Action: HIV Integrase Inhibition

Cabotegravir, the target API, is an HIV-1 integrase strand transfer inhibitor (INSTI).[1] It prevents the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[2][3]

The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer.[2] In 3'-processing, the enzyme removes two nucleotides from each 3' end of the viral DNA. In the subsequent strand transfer step, the processed viral DNA is covalently linked to the host cell's DNA.[2]

Cabotegravir and other INSTIs chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[3] This chelation disrupts the enzyme's function, effectively blocking the strand transfer step and halting the viral replication process.[1][2]

G cluster_0 HIV Integrase Inhibition by Cabotegravir Viral_DNA Viral DNA PIC Pre-integration Complex Formation Viral_DNA->PIC Integrase HIV Integrase Integrase->PIC Host_DNA Host Cell DNA Strand_Transfer Strand Transfer Host_DNA->Strand_Transfer Nuclear_Import Nuclear Import PIC->Nuclear_Import Nuclear_Import->Strand_Transfer Integration Viral DNA Integration Strand_Transfer->Integration Replication Viral Replication Integration->Replication Cabotegravir Cabotegravir Cabotegravir->Strand_Transfer Inhibits

Caption: Mechanism of action of Cabotegravir as an HIV integrase inhibitor.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex APIs. The presence of multiple reaction sites allows for the strategic and sequential introduction of various functionalities through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The proposed synthetic route to Cabotegravir highlights the potential of this precursor in constructing intricate molecular architectures relevant to modern drug discovery. The provided protocols offer a solid foundation for researchers to explore the synthetic utility of this compound in their own research and development endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 6-amino-3,5-dibromopicolinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to its two reactive bromine atoms, which can be selectively functionalized to create a diverse range of complex molecules. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Note: Specific experimental data for this compound is limited in the published literature. The following protocols are based on established methods for structurally similar compounds, such as other substituted bromopyridines. Optimization of the reaction conditions for this specific substrate is highly recommended.

Suzuki-Miyaura Coupling: Synthesis of Arylated Picolinates

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the stepwise or simultaneous introduction of aryl or heteroaryl substituents at the 3- and 5-positions. Selective mono-arylation can often be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions.

General Reaction Scheme:
General Suzuki-Miyaura Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyridines

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various bromopyridine derivatives. These can serve as a starting point for optimizing reactions with this compound.

EntryBromopyridine SubstrateCoupling Partner (Boronic Acid)Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-aminePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~85
23-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane9012~92
32,5-Dibromo-3-methylthiophenePhenylboronic acid (1.1 eq)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801250-60 (mono-adduct)
42,5-Dibromo-3-methylthiophenePhenylboronic acid (2.2 eq)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801240-55 (di-adduct)
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynyl Picolinates

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties into the picolinate scaffold, which are versatile handles for further transformations such as click chemistry or cyclization reactions.

General Reaction Scheme:
General Sonogashira Reaction Scheme

Caption: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Quantitative Data for Sonogashira Coupling of Related Dihalo-pyridines

The following table presents data from Sonogashira couplings of 3,5-dibromo-2,6-dichloropyridine, which can inform the reaction design for this compound.[1][2][3][4]

EntrySubstrateCoupling Partner (Alkyne)Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65485 (mono)
23,5-Dibromo-2,6-dichloropyridine1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NH (3)DMF80682 (mono)
33,5-Dibromo-2,6-dichloropyridinePhenylacetylene (2.2 eq)Pd(PPh₃)₂Cl₂ (4)CuI (8)Et₃N (5)THF801275 (di)
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%)

  • Copper(I) iodide (CuI, 4-8 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Picolinates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction provides a direct route to introduce a wide variety of amino functionalities at the 3- and/or 5-positions of the picolinate ring.

General Reaction Scheme:
General Buchwald-Hartwig Amination Scheme

Caption: General scheme for the Buchwald-Hartwig amination of this compound with an amine.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromopyridines

The following table provides representative conditions for the Buchwald-Hartwig amination of bromopyridine substrates.

EntryBromopyridine SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11020~90
22-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOBu-tToluene80460
36-Bromopyridin-3-amineAnilinePd(OAc)₂ / BINAPNaOBu-tToluene10018~75
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or SPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOBu-t or Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Relationship of Cross-Coupling Reactions

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig A This compound B Mono-aryl Picolinate A->B ArB(OH)2 (1.1 eq) Pd Catalyst, Base C Di-aryl Picolinate A->C ArB(OH)2 (2.2 eq) Pd Catalyst, Base D Mono-alkynyl Picolinate A->D R-C≡CH (1.1 eq) Pd/Cu Catalyst, Base E Di-alkynyl Picolinate A->E R-C≡CH (2.2 eq) Pd/Cu Catalyst, Base F Mono-amino Picolinate A->F R2NH (1.2 eq) Pd Catalyst, Base G Di-amino Picolinate A->G R2NH (2.4 eq) Pd Catalyst, Base B->C Ar'B(OH)2 (1.1 eq) Pd Catalyst, Base D->E R'-C≡CH (1.1 eq) Pd/Cu Catalyst, Base F->G R'2NH (1.2 eq) Pd Catalyst, Base

Caption: Potential synthetic pathways from this compound.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants (Aryl Halide, Coupling Partner, Base) start->reagents inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst Add Catalyst & Solvent inert->catalyst reaction Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Dilute, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Scale-up Synthesis of Methyl 6-amino-3,5-dibromopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 6-amino-3,5-dibromopicolinate, a key intermediate in the development of novel therapeutics. The protocols detailed herein are designed for scalability, focusing on process efficiency, yield optimization, and impurity control. This guide includes detailed experimental procedures, tabulated quantitative data from analogous processes, and visual workflows to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The presence of amino, carboxylate, and bromine substituents on the pyridine ring offers multiple points for diversification, making it a valuable scaffold for the synthesis of complex molecules. Halogenated aminopyridines are key components in many biologically active compounds, including kinase inhibitors. For instance, derivatives of 6-aminopicolinic acid have been investigated for their potential as inhibitors of various kinases, playing a role in signal transduction pathways critical to cell proliferation and survival. The targeted synthesis of this intermediate is a crucial step in the discovery of new therapeutic agents.

Synthetic Strategy Overview

The scale-up synthesis of this compound can be achieved through a three-step process starting from 6-aminopicolinic acid. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dibromination cluster_2 Step 3: Purification 6-Aminopicolinic_Acid 6-Aminopicolinic Acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) 6-Aminopicolinic_Acid->Methanol_H2SO4 Reflux Methyl_6_aminopicolinate Methyl 6-aminopicolinate Methanol_H2SO4->Methyl_6_aminopicolinate NBS_Solvent N-Bromosuccinimide (NBS) in Acetonitrile Methyl_6_aminopicolinate->NBS_Solvent Controlled Temperature Final_Product This compound NBS_Solvent->Final_Product Purification Purification Final_Product->Purification Recrystallization / Chromatography

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 6-Aminopicolinic Acid

This protocol describes the Fischer esterification of 6-aminopicolinic acid to its methyl ester.

Materials:

  • 6-Aminopicolinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • To a solution of 6-aminopicolinic acid (1.0 eq.) in methanol (approx. 10-15 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 eq.) while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully pour the residue into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude Methyl 6-aminopicolinate. The product can be used in the next step without further purification if purity is deemed sufficient.

Step 2: Dibromination of Methyl 6-aminopicolinate

This protocol outlines the selective dibromination of Methyl 6-aminopicolinate at the 3 and 5 positions of the pyridine ring using N-Bromosuccinimide (NBS). The amino group at the 6-position is a strong activating group, directing electrophilic substitution to the ortho and para positions (3 and 5).[1] Careful control of stoichiometry and temperature is crucial to prevent the formation of over-brominated byproducts.[2]

Materials:

  • Methyl 6-aminopicolinate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Reaction vessel with a dropping funnel, thermometer, and magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon).

Procedure:

  • Dissolve Methyl 6-aminopicolinate (1.0 eq.) in anhydrous acetonitrile (approx. 15-20 mL per gram) in the reaction vessel.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (2.0-2.2 eq.) in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of Methyl 6-aminopicolinate over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

Step 3: Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials, mono-brominated intermediates, or other byproducts. Recrystallization is often a scalable and effective method for crystalline solids.

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

  • Heptane or hexane (as an anti-solvent if needed)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • If crystallization is slow, the addition of an anti-solvent like heptane or water can be beneficial.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound under vacuum to a constant weight.

Quantitative Data

The following table summarizes the expected process parameters and yields for the scale-up synthesis. The data is based on reported values for analogous reactions and should be considered as a baseline for process optimization.

StepKey ReactantsMolar Ratio (to starting material)SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1. Esterification 6-Aminopicolinic acid, H₂SO₄1.0 : 0.1-0.2MethanolReflux (65)12-1885-95>95
2. Dibromination Methyl 6-aminopicolinate, NBS1.0 : 2.0-2.2Acetonitrile0-103-670-85>90 (crude)
3. Purification Crude ProductN/AEthanol/WaterN/AN/A>90 (recovery)>98

Application in Drug Development: Kinase Inhibition

Derivatives of 6-aminopicolinic acid are being explored as scaffolds for various therapeutic agents, including kinase inhibitors.[3][4] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general mechanism of a kinase inhibitor involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Domain Kinase Domain (ATP Binding) Receptor->Kinase_Domain ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation ATP ATP ATP->Kinase_Domain Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->Kinase_Domain Blocks ATP Binding

Caption: General signaling pathway of kinase inhibition.

Conclusion

The synthetic route and protocols provided in this document offer a robust starting point for the scale-up synthesis of this compound. Careful optimization of each step, particularly the dibromination reaction, will be essential to maximize yield and purity on a larger scale. The versatility of this intermediate makes it a valuable asset in the ongoing search for novel and effective therapeutic agents.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of Methyl 6-amino-3,5-dibromopicolinate, a versatile building block in medicinal chemistry and materials science. The pyridine ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3- and 5-positions. This document outlines procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by data from analogous systems and a discussion on regioselectivity.

Overview of Functionalization Strategies

The two bromine atoms on the pyridine ring of this compound serve as handles for various cross-coupling reactions. The primary methods for functionalization include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the bromine and ester groups, allows for substitution with strong nucleophiles.

The regioselectivity of these reactions (i.e., whether the reaction occurs at the C3 or C5 position) can be influenced by several factors, including the electronic environment of each position, steric hindrance, and the choice of catalyst, ligand, and reaction conditions.[1][2]

Data Presentation: Cross-Coupling Reactions on Analogous Substrates

The following tables summarize reaction conditions and yields for cross-coupling reactions on pyridine substrates with similar substitution patterns to this compound. This data serves as a guide for optimizing reactions for the target molecule.

Table 1: Suzuki-Miyaura Coupling of Brominated Aminopyridines

EntryBromopyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9085[3]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9082[3]
32-Amino-5-bromopyridine4-Tolylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄Toluene/H₂O10095N/A
43,5-Dibromo-2-pyronePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8088 (at C5)[4]

Table 2: Sonogashira Coupling of Brominated Pyridines

EntryBromopyridine SubstrateAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10098[5]
22-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10089[5]
36-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT91[6]

Table 3: Buchwald-Hartwig Amination of Brominated Pyridines

EntryBromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (5)(±)-BINAP (10)NaOtBuToluene8060[7]
23,5-DibromopyridinePyrrolidine---NMP/Toluene180 (MW)55[8]
35-Bromo-8-benzyloxyquinolineN-MethylanilinePd(OAc)₂ (5)XPhos (10)NaOtBuToluene10092[9]

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and may require optimization for this compound.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle them in a glovebox or using Schlenk techniques.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid to the pyridine ring. The regioselectivity may favor the C5 position, which is para to the electron-donating amino group and potentially more activated towards oxidative addition.[10]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of a terminal alkyne to the pyridine ring.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the amination of the pyridine ring. For di-brominated substrates, mono-amination is often achievable with careful control of stoichiometry and reaction time.

Materials:

  • This compound

  • Amine (1.1 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add the anhydrous solvent.

  • Add this compound (1.0 eq.) and the amine (1.1 eq.).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (Microwave-Assisted)

This protocol outlines a metal-free amination using microwave irradiation, which can be a rapid and efficient method.[8]

Materials:

  • This compound

  • Secondary amine (e.g., pyrrolidine, morpholine, 5-10 equivalents)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP))

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq.) and the secondary amine (10 eq.).

  • Add the solvent (e.g., NMP).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 180-200 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the NMP and excess amine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described functionalization protocols.

Suzuki_Miyaura_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) - Catalyst (Pd(PPh₃)₄) inert_atm Establish Inert Atmosphere (N₂ or Ar) start->inert_atm add_solvent Add Degassed Solvent (Dioxane/H₂O) inert_atm->add_solvent heat Heat and Stir (80-100 °C) add_solvent->heat cool Cool to RT heat->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Pd Catalyst - CuI inert_atm Inert Atmosphere start->inert_atm add_solvent Add Anhydrous Solvent & Base inert_atm->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne stir Stir at RT or Heat add_alkyne->stir filter Filter through Celite stir->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for Sonogashira Coupling.

Buchwald_Hartwig_Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine in Glovebox: - Pd Pre-catalyst - Ligand - Base add_solvent Add Anhydrous Solvent start->add_solvent add_reactants Add Substrate & Amine add_solvent->add_reactants heat Heat and Stir (80-110 °C) add_reactants->heat cool Cool to RT heat->cool extract Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Discussion on Regioselectivity

The selective functionalization of one bromine atom over the other in this compound is a key consideration. The outcome is influenced by a combination of electronic and steric effects, as well as the reaction conditions.

  • Electronic Effects: The amino group at C6 is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho (C5) and para (not present) positions. This can make the C-Br bond at the C5 position more electron-rich and potentially more reactive towards oxidative addition in some palladium-catalyzed cycles.[10] Conversely, the electron-withdrawing nature of the pyridine nitrogen and the methyl ester at C2 deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

  • Steric Effects: The steric environment around the C3-Br bond is more hindered due to the adjacent bulky methyl ester group at C2 and the amino group at C6. The C5-Br bond is less sterically encumbered. This difference in steric hindrance can play a significant role in the approach of the bulky palladium catalyst, potentially favoring reaction at the C5 position.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent can dramatically influence the regioselectivity. For instance, bulky phosphine ligands can enhance selectivity for the less sterically hindered position. In some cases, ligand-free conditions have been shown to alter the conventional selectivity.[2]

For Suzuki-Miyaura reactions on similar 3,5-dibromopyridine systems, functionalization at the C5 position has been observed to be preferential.[4] However, for other cross-coupling reactions, the selectivity may be less pronounced or even reversed. It is therefore crucial to perform small-scale test reactions to determine the regioselectivity for a specific transformation of this compound. The separation of regioisomers may be necessary if the reaction is not highly selective.

References

Application Notes: Synthesis of Novel Kinase Inhibitors Using Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3,5-dibromopicolinate is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The presence of two bromine atoms at the 3 and 5 positions of the pyridine ring allows for sequential and site-selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of different aryl or heteroaryl moieties, which can be tailored to target the ATP-binding site of specific kinases. The 6-amino group can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors.

This document provides a representative protocol for the synthesis of a potential kinase inhibitor from this compound and outlines the biological context of a relevant signaling pathway. While specific examples for this exact starting material are not extensively documented in publicly available literature, the following protocols are based on established synthetic methodologies for similar dihalogenated pyridine scaffolds.

Representative Synthetic Pathway

A plausible synthetic route to generate a disubstituted aminopicolinate derivative involves a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the controlled introduction of two different aryl or heteroaryl groups.

G A This compound C Mono-arylated Intermediate A->C Suzuki Coupling 1 B Arylboronic Acid 1 Pd Catalyst, Base E Di-arylated Product (Potential Kinase Inhibitor) C->E Suzuki Coupling 2 D Arylboronic Acid 2 Pd Catalyst, Base

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Mono-arylated Intermediate via Suzuki-Miyaura Coupling

This protocol describes the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic Acid 1

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired mono-arylated intermediate.

Protocol 2: Synthesis of Di-arylated Product via Second Suzuki-Miyaura Coupling

This protocol details the subsequent arylation of the mono-arylated intermediate.

Materials:

  • Mono-arylated Intermediate from Protocol 1

  • Arylboronic Acid 2

  • Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a reaction vial, add the mono-arylated intermediate (1.0 mmol), the second arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add a solvent mixture of toluene (6 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • Upon cooling, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final di-arylated aminopicolinate derivative.

Data Presentation

The following table summarizes the in vitro activity of a selection of aminopyridine-based kinase inhibitors from the literature, which are structurally related to the potential products synthesized from this compound. This data is representative of the potential efficacy that can be achieved with this class of compounds.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)Reference
PDGFRPyrido[2,3-d]pyrimidine1110[1]
FGFRPyrido[2,3-d]pyrimidine130[1]
EGFRPyrido[2,3-d]pyrimidine450[1]
c-SrcPyrido[2,3-d]pyrimidine220[1]
CDK22-Arylaminopurine44[2]
CK22,6-disubstituted pyrazine<100[3]

Relevant Signaling Pathway: BCR-ABL

Many kinase inhibitors target aberrant signaling pathways in cancer. A prominent example is the BCR-ABL signaling pathway, which is constitutively active in Chronic Myeloid Leukemia (CML).[4][5] The BCR-ABL fusion protein is a tyrosine kinase that activates multiple downstream pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][7] These pathways include the RAS/MAPK pathway and the PI3K/AKT pathway.[8]

G BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibitor Kinase Inhibitor Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway.

Small molecule inhibitors designed from scaffolds such as this compound can be optimized to bind to the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and blocking downstream signaling, which ultimately leads to the suppression of cancer cell growth.

Conclusion

This compound represents a valuable and highly adaptable starting material for the synthesis of novel kinase inhibitors. The ability to perform sequential cross-coupling reactions provides a robust platform for generating diverse chemical libraries for screening against various kinase targets. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery to explore the potential of this scaffold in developing next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-amino-3,5-dibromopicolinate. The following sections address common side-product formations and other issues encountered during typical cross-coupling and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds by reacting with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by reacting with amines.

  • Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.

  • Other Cross-Coupling Reactions: Such as Stille, Heck, and Negishi couplings.

Q2: What are the major side-products I should be aware of when using this compound in cross-coupling reactions?

A2: The primary side-products to anticipate are:

  • Monodebromination: The loss of one bromine atom to yield Methyl 6-amino-3-bromopicolinate or Methyl 6-amino-5-bromopicolinate.

  • Didebromination: The complete removal of both bromine atoms, resulting in Methyl 6-aminopicolinate.

  • Homocoupling of the Coupling Partner: Particularly in Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.

  • Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic reaction conditions, especially at elevated temperatures.

  • Double-Coupling Products: In cases of selective monocoupling, the formation of a product where both bromine atoms have reacted can be a significant side-product.

Q3: How can I minimize the formation of dehalogenated side-products?

A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[1][2][3][4][5] To minimize it:

  • Use High-Quality Reagents: Ensure your starting material, coupling partners, and solvents are pure and dry.

  • Optimize Reaction Temperature: Avoid excessively high temperatures, which can promote dehalogenation.

  • Choose the Right Ligand and Catalyst: Use a pre-catalyst or ensure complete formation of the active Pd(0)-ligand complex to avoid side reactions from uncomplexed palladium.

  • Control Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent over-reduction.

Q4: Is there a difference in reactivity between the two bromine atoms?

A4: Yes, the electronic environment of the two bromine atoms is different, which can lead to regioselectivity in some reactions. The bromine at the 3-position is generally more sterically hindered by the adjacent amino group. The relative reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions. For certain substrates, catalyst-controlled C3/C5 site-selective functionalization has been demonstrated.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction temperature or time. - Use a more active catalyst/ligand system. - Ensure the base is sufficiently strong and soluble.
Significant Dehalogenation - Lower the reaction temperature. - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). - Ensure the reaction is performed under an inert atmosphere.
Homocoupling of Boronic Acid - Degas the solvent and reaction mixture thoroughly to remove oxygen.[6] - Add the boronic acid slowly to the reaction mixture.
Hydrolysis of Methyl Ester - Use a non-aqueous base (e.g., CsF) or anhydrous conditions. - Keep the reaction temperature as low as possible.
Problem 2: Formation of Multiple Products (Mono- and Di-substituted)
Potential Cause Troubleshooting Steps
Lack of Selectivity - To favor mono-substitution, use a stoichiometric amount of the coupling partner (1.0-1.2 equivalents). - To favor di-substitution, use an excess of the coupling partner (>2.2 equivalents). - The choice of catalyst and ligand can influence selectivity. Screening different systems may be necessary.
Reaction Monitoring - Monitor the reaction progress by TLC or LC-MS to determine the optimal time to stop the reaction for the desired product distribution.
Problem 3: Difficulty in Purifying the Product from Side-Products
Potential Cause Troubleshooting Steps
Co-elution of Products - If the desired product and a dehalogenated side-product co-elute, try a different solvent system for column chromatography with varying polarity and additives (e.g., a small amount of acid or base). - Recrystallization can sometimes be effective in separating closely related compounds.
Boronic Acid Residues - An aqueous workup with a mild base can help remove unreacted boronic acid and its byproducts.

Experimental Protocols

The following are representative, generalized protocols. Optimization for specific substrates is recommended.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-coupling or 2.2 equiv. for di-coupling), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.

  • After completion, cool the mixture, filter through celite to remove palladium residues, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize potential side-products and their characteristics. Note: Quantitative data is highly dependent on specific reaction conditions and is provided here for illustrative purposes based on common observations in related systems.

Table 1: Common Side-Products in Reactions of this compound

Side-Product NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Methyl 6-amino-3-bromopicolinateC₇H₇BrN₂O₂231.05Monodebromination
Methyl 6-amino-5-bromopicolinateC₇H₇BrN₂O₂231.05Monodebromination
Methyl 6-aminopicolinateC₇H₈N₂O₂152.15Didebromination
6-Amino-3,5-dibromopicolinic acidC₆H₄Br₂N₂O₂295.92Ester Hydrolysis
Biaryl Homocoupling ProductVariesVariesHomocoupling of Boronic Acid

Visualizations

Below are diagrams illustrating key concepts in the reactivity of this compound.

Side_Product_Formation This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Monodebrominated Product Monodebrominated Product This compound->Monodebrominated Product Dehalogenation Hydrolyzed Starting Material Hydrolyzed Starting Material This compound->Hydrolyzed Starting Material Ester Hydrolysis Didebrominated Product Didebrominated Product Monodebrominated Product->Didebrominated Product Dehalogenation Boronic Acid Boronic Acid Homocoupling Product Homocoupling Product Boronic Acid->Homocoupling Product Homocoupling

Caption: Potential reaction pathways and side-product formations.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Corrective Actions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Dehalogenation Dehalogenation Low Yield->Dehalogenation Homocoupling Homocoupling Low Yield->Homocoupling Ester Hydrolysis Ester Hydrolysis Low Yield->Ester Hydrolysis Multiple Products Multiple Products Lack of Selectivity Lack of Selectivity Multiple Products->Lack of Selectivity Purification Issues Purification Issues Co-elution Co-elution Purification Issues->Co-elution Optimize Temp/Time Optimize Temp/Time Incomplete Reaction->Optimize Temp/Time Dehalogenation->Optimize Temp/Time Change Catalyst/Ligand Change Catalyst/Ligand Dehalogenation->Change Catalyst/Ligand Degas Solvents Degas Solvents Homocoupling->Degas Solvents Use Anhydrous Conditions Use Anhydrous Conditions Ester Hydrolysis->Use Anhydrous Conditions Adjust Stoichiometry Adjust Stoichiometry Lack of Selectivity->Adjust Stoichiometry Modify Chromatography Modify Chromatography Co-elution->Modify Chromatography

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Overcoming Reactivity Challenges with Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of Methyl 6-amino-3,5-dibromopicolinate in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

The reduced reactivity of this compound is primarily attributed to two electronic factors:

  • Electron-Donating Amino Group: The amino group (-NH₂) is strongly electron-donating, which increases the electron density on the pyridine ring. This makes the carbon-bromine bonds less susceptible to oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or the formation of inactive complexes.[1]

Q2: Which cross-coupling reactions are most affected by the low reactivity of this substrate?

The challenges in reactivity are commonly observed in several widely used cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[2][3][4][5]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[6][7]

  • Heck Coupling: Formation of C-C bonds with alkenes.

Q3: Can nucleophilic aromatic substitution (SNAr) be an alternative approach?

Nucleophilic aromatic substitution (SNAr) can be a viable alternative, particularly for introducing nucleophiles. However, the success of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. The presence of two bromine atoms offers opportunities for selective substitution, but harsh conditions might be required, which can lead to side reactions.[8][9][10][11][12][13]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes:

  • Catalyst Inhibition: The pyridine nitrogen and amino group can deactivate the palladium catalyst.

  • Inefficient Transmetalation: Poor transfer of the organic group from the boron reagent to the palladium center.

  • Protodeborylation of Boronic Acid: Degradation of the boronic acid starting material.

Troubleshooting Steps:

Parameter Recommendation Rationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands can promote oxidative addition and stabilize the active catalytic species, mitigating catalyst deactivation.[1]
Palladium Precatalyst Employ a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a palladacycle precatalyst.In-situ reduction of Pd(II) sources can be inefficient and lead to homocoupling of the boronic acid.[1]
Base Screen a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[14]The choice of base is critical and substrate-dependent. A thorough screening is often necessary.
Solvent Use a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O).[14]The presence of water can facilitate the dissolution of the base and promote the reaction.
Temperature Gradually increase the reaction temperature, typically in the range of 80-120 °C.Higher temperatures can overcome the activation energy barrier for oxidative addition.
Boronic Acid Quality Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).Boronic acids can degrade upon storage.[1]
Issue 2: Poor Yield in Buchwald-Hartwig Amination

Possible Causes:

  • Catalyst Deactivation: Strong coordination of the substrate and product to the palladium center.

  • Competitive Binding: The amine coupling partner can also act as a ligand, leading to complex equilibria.

  • Base Incompatibility: The chosen base may not be optimal for the specific amine and substrate combination.

Troubleshooting Steps:

Parameter Recommendation Rationale
Ligand Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., JohnPhos, Buchwald's biaryl phosphine ligands).[15][16]These ligands promote reductive elimination, the product-forming step.
Base Use a strong, non-nucleophilic base such as NaOt-Bu, LiHMDS, or K₃PO₄.[15]The choice of base is crucial for the deprotonation of the amine and regeneration of the catalyst.
Solvent Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred.These solvents minimize side reactions and are compatible with the commonly used bases.
Temperature Optimize the reaction temperature, typically between 80-110 °C.[4]Higher temperatures can facilitate the reaction but may also lead to catalyst decomposition if excessive.
Amine Purity Use a high-purity amine coupling partner.Impurities can interfere with the catalytic cycle.
Issue 3: Unsuccessful Sonogashira Coupling

Possible Causes:

  • Catalyst System Inactivity: Both the palladium and copper catalysts can be poisoned.

  • Homocoupling of Alkyne (Glaser Coupling): Dimerization of the terminal alkyne.

  • Dehalogenation of the Starting Material: Loss of the bromine substituent.

Troubleshooting Steps:

Parameter Recommendation Rationale
Palladium Catalyst Use a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃, Xantphos).The ligand choice can influence the stability and activity of the palladium catalyst.
Copper Co-catalyst Employ a copper(I) salt such as CuI.[7][17]The copper co-catalyst is essential for the formation of the copper acetylide intermediate.
Base Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.[7]The amine base is crucial for the deprotonation of the terminal alkyne.
Solvent Anhydrous and degassed solvents such as DMF or THF are recommended.[7]Oxygen can promote the undesirable homocoupling of the alkyne.
Temperature Reactions are often run at temperatures ranging from room temperature to 100 °C.[7]The optimal temperature depends on the specific substrates.
Inert Atmosphere Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[6]This is critical to prevent catalyst oxidation and Glaser coupling.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify suzuki_catalytic_cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition product Ar-Ar' transmetalation [Ar-Pd(II)-Ar']L₂ pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination transmetalation->product aryl_halide Ar-Br aryl_halide->pd_complex boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation troubleshooting_logic start Low Reaction Yield catalyst Screen Ligands & Pd Precatalysts start->catalyst Is catalyst deactivation suspected? base Screen Different Bases start->base Is base incompatible? temp Optimize Temperature start->temp Is reaction sluggish? reagents Check Reagent Quality start->reagents Are side products observed? atmosphere Ensure Inert Atmosphere start->atmosphere Is homocoupling/dehalogenation an issue?

References

Technical Support Center: Suzuki Reaction with Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving Methyl 6-amino-3,5-dibromopicolinate.

Troubleshooting Guide

This compound presents unique challenges in Suzuki cross-coupling reactions due to the presence of multiple functionalities. The aminopyridine moiety can lead to catalyst inhibition, while the dibromo substitution allows for potential di-substitution or selective mono-arylation. Furthermore, the methyl ester is susceptible to hydrolysis under basic conditions. This guide addresses common problems, their potential causes, and recommended solutions.

Problem EncounteredPotential CausesRecommended Solutions
Low or No Product Formation Catalyst Inhibition: The lone pairs on the pyridine and amino nitrogens can coordinate with the palladium catalyst, leading to its deactivation.[1][2]Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent coordination.[1][3] • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]
Inactive Catalyst System: The C-Br bond on the electron-deficient pyridine ring may require a highly active catalyst for efficient oxidative addition.Palladium Precursor: Use Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand. Pd(PPh₃)₄ may be less effective for this substrate.[2]
Poor Solubility: The substrate or other reagents may not be fully dissolved in the chosen solvent.Solvent System: Try a solvent system known to be effective for Suzuki couplings, such as 1,4-dioxane, toluene, or DMF, potentially with a small amount of water to aid in dissolving the base.[2][4]
Significant Side Product Formation Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene, reducing the concentration of the coupling partner.[1][2] This is more common with heteroaryl boronic acids.[1]Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis than boronic acids.[1][3] • Anhydrous Conditions: Ensure all reagents and solvents are dry and run the reaction under an inert atmosphere.[1] • Weaker Base: A milder base might reduce the rate of protodeboronation.[1]
Dehalogenation: Replacement of a bromine atom with a hydrogen atom on the starting material.[2][5][6]Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[2] • Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is sufficiently fast.[1]
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen.[2][3][5]Thorough Degassing: Degas the reaction mixture and solvents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the mixture.[3] • Use a Pd(0) Source: Directly use a Pd(0) precatalyst like Pd₂(dba)₃ to avoid incomplete reduction of a Pd(II) source.
Formation of Di-substituted Product in a Mono-arylation Reaction Similar Reactivity of C-Br Bonds: The second C-Br bond may have similar or even higher reactivity than the first after the initial coupling.[5]Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or a slight excess of the boronic acid.[5] • Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is maximized.
Hydrolysis of Methyl Ester Basic Reaction Conditions: The base used in the Suzuki coupling can saponify the methyl ester to the corresponding carboxylic acid.Choice of Base: Consider using a milder base like K₂CO₃ or KF instead of stronger bases like K₃PO₄ or NaOH.[4][7] • Anhydrous Conditions: The presence of water will facilitate hydrolysis.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing to give any product?

A1: The most likely culprit is catalyst inhibition by the nitrogen atoms of the aminopyridine core.[1][2] Both the pyridine ring nitrogen and the exocyclic amino group can act as ligands for the palladium catalyst, effectively shutting down the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos is highly recommended.[1] These ligands create a sterically hindered environment around the palladium center, preventing the substrate from binding in a non-productive manner. Additionally, ensure your palladium precatalyst is active enough for this electron-deficient substrate; Pd₂(dba)₃ is often a good choice.[2]

Q2: I am observing a significant amount of debrominated starting material. How can I prevent this?

A2: The formation of a debrominated byproduct is a result of a dehalogenation side reaction.[2][6] This can occur when the palladium complex abstracts a hydride from the solvent or the base. To minimize dehalogenation, ensure your solvents are anhydrous and not prone to acting as hydride donors.[2] Running the reaction for the minimum time necessary to achieve good conversion of the starting material can also help reduce the extent of this side reaction.[1]

Q3: How can I selectively perform a mono-arylation on this compound?

A3: Achieving selective mono-arylation can be challenging as the reactivity of the two C-Br bonds may be similar.[5] The key is to carefully control the stoichiometry of your reagents. Use only one equivalent of the boronic acid or a slight excess. Running the reaction at a lower temperature and carefully monitoring its progress by TLC or LC-MS will allow you to quench the reaction once the desired mono-substituted product is the major component.

Q4: My desired product seems to have been converted to a carboxylic acid. What happened?

A4: The methyl ester of your picolinate is susceptible to hydrolysis under the basic conditions of the Suzuki reaction. The combination of a base (especially a strong one like K₃PO₄ or NaOH) and the presence of water (even in trace amounts) can lead to saponification. To avoid this, consider using a milder base such as K₂CO₃ or KF.[4][7] Running the reaction under strictly anhydrous conditions will also help to suppress this side reaction.[4]

Q5: Should I use a boronic acid or a boronic ester?

A5: For substrates prone to side reactions, using a boronic ester, such as a pinacol ester (Bpin), is often advantageous.[1][3] Boronic esters are generally more stable towards protodeboronation, a common side reaction where the boronic acid is hydrolyzed back to the corresponding arene.[1][2] This increased stability can lead to higher yields and a cleaner reaction profile.

Experimental Protocol: Mono-Arylation of this compound

This protocol provides a general starting point for the mono-arylation of this compound. Optimization of specific parameters may be necessary for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid pinacol ester (1.1 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, and finely ground K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add any additional anhydrous 1,4-dioxane, followed by a small amount of degassed water (e.g., a 10:1 dioxane/water ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or when the desired mono-arylated product is maximized), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product reagents R1-X + R2-B(OR)2 base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_catalyst Is Catalyst Inhibition Likely? (Aminopyridine Substrate) start->check_catalyst change_ligand Use Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Yes check_side_products Analyze Crude Mixture for Side Products (LC-MS) check_catalyst->check_side_products No change_ligand->check_side_products dehalogenation Dehalogenation Observed? check_side_products->dehalogenation Yes protodeboronation Protodeboronation Observed? check_side_products->protodeboronation Yes homocoupling Homocoupling Observed? check_side_products->homocoupling Yes optimize Optimize Other Conditions (Base, Solvent, Temp) check_side_products->optimize No Significant Side Products use_anhydrous Use Anhydrous Solvents dehalogenation->use_anhydrous use_bpin Use Boronic Ester (Bpin) protodeboronation->use_bpin degas Thoroughly Degas Reaction homocoupling->degas use_anhydrous->optimize use_bpin->optimize degas->optimize

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

Competing_Pathways cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_products Products & Byproducts A This compound desired Desired Suzuki Coupling A->desired dehalo Dehalogenation A->dehalo B Arylboronic Acid/Ester B->desired proto Protodeboronation B->proto homo Homocoupling B->homo P Mono/Di-arylated Product desired->P S1 Arene (from Boronic Acid) proto->S1 S2 Monobromo Picolinate dehalo->S2 S3 Biaryl (from Boronic Acid) homo->S3

Caption: Competing reaction pathways in the Suzuki coupling of this compound.

References

How to avoid debromination of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 6-amino-3,5-dibromopicolinate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and reactivity of this compound, with a special focus on preventing unwanted debromination during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem when working with this compound?

Debromination, also known as hydrodebromination, is an undesired side reaction where one or both of the bromine atoms on the picolinate ring are replaced by a hydrogen atom. This leads to the formation of mono-brominated or non-brominated impurities, which reduces the yield of the desired product and complicates purification. The presence of the electron-donating amino group and the electron-withdrawing methyl ester can influence the reactivity of the C-Br bonds, making them susceptible to cleavage under certain conditions.

Q2: During which types of reactions is debromination of this compound most likely to occur?

Debromination is most commonly observed during palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions are frequently employed to functionalize the pyridine core by forming new carbon-carbon or carbon-nitrogen bonds at the sites of the bromine atoms.

Q3: What are the primary causes of debromination in palladium-catalyzed reactions?

In palladium-catalyzed cross-coupling reactions, the main culprit for debromination is often the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from various sources within the reaction mixture, including the base, solvent (e.g., alcohols or residual water), or even the amine coupling partner in some cases. Once formed, the Pd-H species can react with the brominated picolinate in a competing catalytic cycle, leading to the replacement of a bromine atom with hydrogen instead of the intended coupling partner.

Q4: How does the choice of base affect the extent of debromination?

The base plays a critical role in the reaction and its choice can significantly impact the level of debromination. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, thereby increasing the likelihood of debromination. Milder inorganic bases are generally preferred to minimize this side reaction.

Q5: Can the reaction temperature influence the rate of debromination?

Yes, higher reaction temperatures can sometimes increase the rate of the undesired debromination pathway. This is because the activation energy for debromination may be higher than that of the desired cross-coupling reaction. Therefore, running the reaction at the lowest effective temperature is often a good strategy to improve selectivity.

Troubleshooting Guide: Minimizing Debromination

This guide provides a systematic approach to troubleshooting and optimizing reaction conditions to prevent the debromination of this compound.

Issue Potential Cause Recommended Solution
Significant formation of mono- and/or non-brominated byproducts detected by LC-MS or NMR. Inappropriate Base Selection: Use of a strong base (e.g., NaOtBu, NaOH, KOH).Switch to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
High Reaction Temperature: The reaction is running at an unnecessarily high temperature.Attempt the reaction at a lower temperature. For instance, if running at 100 °C, try 80 °C or even room temperature if the catalyst system is active enough.
Suboptimal Catalyst/Ligand System: The chosen palladium catalyst and ligand may favor the formation of Pd-H species.Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination step over the competing debromination pathway.
Presence of Hydride Sources: The solvent (e.g., isopropanol) or reagents may be acting as a source of hydride.Use anhydrous, degassed aprotic solvents such as 1,4-dioxane, toluene, or THF. Ensure all reagents are dry.
Prolonged Reaction Time: Extended exposure to the catalyst at elevated temperatures can promote side reactions.Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
High Catalyst Loading: An excess of the palladium catalyst may contribute to increased side reactions.Optimize the catalyst loading. Aim for the lowest effective amount, typically in the range of 1-5 mol%.

Experimental Protocols

Example Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is adapted from methodologies developed for structurally similar 2-amino-3-bromopyridines and is optimized to minimize debromination.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1 equivalent), Pd(TFA)₂ (0.025 equivalents), PPh₃ (0.05 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed DMF via syringe, followed by triethylamine and the terminal alkyne (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Flowchart for Troubleshooting Debromination

G start Debromination Observed base Is a strong base (e.g., NaOtBu) being used? start->base change_base Switch to a milder base (K2CO3, Cs2CO3, K3PO4) base->change_base Yes temp Is the reaction temperature > 100°C? base->temp No change_base->temp lower_temp Lower the temperature (e.g., to 80°C) temp->lower_temp Yes ligand Is a standard ligand (e.g., PPh3) being used? temp->ligand No lower_temp->ligand change_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->change_ligand Yes solvent Is a protic solvent or wet aprotic solvent being used? ligand->solvent No change_ligand->solvent change_solvent Use anhydrous, degassed aprotic solvent (Dioxane, Toluene) solvent->change_solvent Yes end Debromination Minimized solvent->end No change_solvent->end

Caption: A troubleshooting flowchart for addressing debromination.

Competing Reaction Pathways in Palladium-Catalyzed Cross-Coupling

G sub This compound (Ar-Br) ox_add Oxidative Addition sub->ox_add pd0 Pd(0) Catalyst pd0->ox_add pd_complex Ar-Pd(II)-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_hydride_form Pd-H Formation pd_complex->pd_hydride_form partner Coupling Partner (e.g., R-B(OH)2) partner->transmetal pd_coupled Ar-Pd(II)-R transmetal->pd_coupled red_elim_desired Reductive Elimination pd_coupled->red_elim_desired red_elim_desired->pd0 product Desired Product (Ar-R) red_elim_desired->product hydride Hydride Source (Base, Solvent) hydride->pd_hydride_form pd_hydride H-Pd(II)-Br pd_hydride_form->pd_hydride red_elim_debrom Reductive Elimination pd_hydride->red_elim_debrom red_elim_debrom->pd0 debrom_product Debrominated Byproduct (Ar-H) red_elim_debrom->debrom_product

Caption: Competing catalytic cycles leading to desired product vs. byproduct.

References

Stability issues of Methyl 6-amino-3,5-dibromopicolinate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and reactivity of Methyl 6-amino-3,5-dibromopicolinate under common reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

  • Question: I am experiencing low to no yield in my Suzuki or Buchwald-Hartwig coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in palladium-catalyzed cross-coupling reactions with substituted bromopyridines are a common issue. Several factors related to the stability and reactivity of this compound can contribute to this problem.

    Potential Causes and Solutions:

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to inhibition of its catalytic activity.[1]

      • Solution: Employ bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to create steric hindrance around the palladium center, which can prevent or reduce coordination with the substrate.[1]

    • Inefficient Oxidative Addition: The carbon-bromine bonds on the electron-rich aminopyridine ring may exhibit reduced reactivity towards oxidative addition, which is often the rate-determining step.

      • Solution: Increasing the reaction temperature, screening different palladium precatalysts, and using more electron-rich and bulky ligands can facilitate the oxidative addition step.[1]

    • Substrate Decomposition: While specific data for this compound is limited, halogenated pyridines can be susceptible to thermal decomposition at elevated temperatures.[2]

      • Solution: Monitor the reaction temperature carefully and consider if a lower temperature with a more active catalyst system could be effective.

    • Side Reactions: Homocoupling of the starting material or coupling partners can reduce the yield of the desired product.[1]

      • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using boronic esters (e.g., pinacol esters) in Suzuki couplings can also minimize homocoupling of the boron reagent.[1]

    Troubleshooting Workflow for Low Yield in Cross-Coupling:

    G Troubleshooting: Low Yield in Cross-Coupling start Low Yield Observed ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand catalyst Screen Different Pd Precatalysts start->catalyst temp Optimize Reaction Temperature start->temp base_solvent Screen Different Bases and Solvents start->base_solvent reagents Check Reagent Purity and Degassing start->reagents success Improved Yield ligand->success catalyst->success temp->success base_solvent->success reagents->success

    Troubleshooting workflow for low cross-coupling yields.

Issue 2: Unwanted Side Reactions - Hydrolysis or Decarboxylation

  • Question: I am observing byproducts that suggest hydrolysis of the methyl ester or decarboxylation. Under what conditions are these side reactions likely, and how can they be minimized?

  • Answer: The methyl ester and the carboxylic acid precursor of this compound can be susceptible to hydrolysis and decarboxylation under certain conditions.

    Hydrolysis of the Methyl Ester:

    • Conditions: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic aqueous conditions, often accelerated by heat.

    • Minimization:

      • Use anhydrous solvents and reagents whenever possible.

      • If an aqueous workup is necessary, perform it at low temperatures and quickly.

      • Avoid prolonged exposure to strong acids or bases. For base-mediated reactions, consider using non-nucleophilic bases.

    Decarboxylation:

    • Conditions: Picolinic acids and their derivatives can undergo thermal decarboxylation, a reaction known as the Hammick reaction, especially at elevated temperatures.[3] The presence of substituents on the pyridine ring can influence the rate of this reaction.[4]

    • Minimization:

      • Avoid unnecessarily high reaction temperatures.

      • If the carboxylic acid is the desired product, it should be handled at lower temperatures if subsequent steps are sensitive to decarboxylation.

Issue 3: N-Acylation or N-Alkylation of the Amino Group

  • Question: I am attempting a reaction at another position of the molecule, but I am seeing side products resulting from the reaction at the 6-amino group. How can I prevent this?

  • Answer: The 6-amino group is a nucleophilic site and can react with electrophiles.

    Protecting the Amino Group:

    • Strategy: To prevent unwanted reactions at the amino group, it is often necessary to use a protecting group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).[5]

    • General Protocol for Boc Protection:

      • Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF).

      • Add a base such as triethylamine or diisopropylethylamine.

      • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

      • Work up the reaction and purify the N-Boc protected product.

    • Deprotection: The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).

    Logical Workflow for Reactions Requiring Amino Group Protection:

    G Workflow with Amino Group Protection start Starting Material: This compound protect Protect Amino Group (e.g., with Boc) start->protect reaction Perform Desired Reaction on another part of the molecule protect->reaction deprotect Deprotect Amino Group reaction->deprotect product Final Product deprotect->product

    A general workflow involving amino group protection.

Frequently Asked Questions (FAQs)

  • Q1: What is the general stability of this compound?

    • A1: this compound is a solid that is generally stable under standard laboratory storage conditions (cool, dry, dark, and under an inert atmosphere). However, it has several reactive functional groups that can be sensitive to certain reaction conditions. A related compound, 2-amino-3,5-dibromopyridine, is stable under normal storage but can decompose at high temperatures.[6]

  • Q2: Is the amino group on this compound reactive?

    • A2: Yes, the primary amino group at the 6-position is nucleophilic and can participate in various reactions, including acylation, alkylation, and coordination to metal catalysts. In many synthetic routes, protection of this group may be necessary to achieve the desired outcome.

  • Q3: Are the bromine atoms on the pyridine ring susceptible to nucleophilic substitution?

    • A3: While palladium-catalyzed cross-coupling reactions are more common, direct nucleophilic aromatic substitution (SNA) of the bromine atoms is possible, particularly if the pyridine ring is further activated by electron-withdrawing groups or through the formation of a pyridinium salt. However, the electron-donating nature of the amino group may reduce the susceptibility to SNA.

  • Q4: What are the expected challenges when using this compound in metal-catalyzed reactions?

    • A4: The primary challenge is the potential for the pyridine nitrogen and the amino group to act as ligands for the metal catalyst, which can lead to catalyst inhibition or the formation of inactive complexes.[1][7] Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Data Presentation

Table 1: Summary of Potential Stability Issues and Recommended Precautions

Reaction Condition Potential Issue Recommended Precautions
Strong Acid (aqueous)Hydrolysis of methyl esterUse anhydrous conditions; if aqueous workup is needed, keep it brief and at low temperature.
Strong Base (aqueous)Hydrolysis of methyl esterUse anhydrous conditions or non-nucleophilic bases; avoid prolonged reaction times at high temperatures.
High TemperatureDecarboxylation (if hydrolyzed to the acid), general decompositionUse the lowest effective temperature; monitor for byproduct formation.[2][3][4]
Palladium CatalysisCatalyst inhibition, low reactivityUse bulky, electron-rich phosphine ligands; optimize catalyst, base, and solvent.[1]
Electrophilic ReagentsReaction at the 6-amino groupProtect the amino group (e.g., with Boc anhydride) before proceeding.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed catalyst with a bulky ligand, 1-5 mol%) and the phosphine ligand (if not using a precatalyst, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Protection of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution.

  • Acylating Agent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be used in the next step with or without further purification.

References

Technical Support Center: Optimizing Reactions with Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-amino-3,5-dibromopicolinate . The content focuses on optimizing catalyst loading for common cross-coupling reactions and addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The main challenges arise from the electronic properties and substitution pattern of the molecule. The presence of two bromine atoms allows for selective or double coupling, which requires careful control of reaction conditions. The amino group can coordinate with the palladium catalyst, potentially leading to deactivation or altered reactivity. Careful selection of ligands is crucial to mitigate this effect and promote the desired catalytic cycle.

Q2: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?

A2: For initial screening of Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a palladium catalyst loading in the range of 1-5 mol% is a common and advisable starting point. For well-optimized systems, the loading can often be reduced to 0.5-1 mol%. Conversely, for challenging couplings or to drive the reaction to completion, a higher loading of up to 10 mol% may be necessary.

Q3: How can I control selectivity for mono- versus di-substitution on the dibromopicolinate core?

A3: Achieving selective mono-arylation or mono-alkynylation is a key challenge. Regiocontrol is influenced by several factors:

  • Reaction Conditions: Milder conditions (e.g., lower temperature, shorter reaction time) and using a sub-stoichiometric amount of the coupling partner favor mono-substitution.

  • Catalyst System: The choice of ligand can significantly influence selectivity. Bulky, electron-rich phosphine ligands can favor mono-arylation due to steric hindrance. For some dihalopyridines, specific ligands have been shown to direct selectivity to either the C3 or C5 position.[1]

  • Electronic Effects: The bromine at the 5-position is generally more reactive in Suzuki-Miyaura couplings of 3,5-dibromopyridines under certain conditions.[1]

Q4: What are common signs of catalyst deactivation with this substrate?

A4: A primary sign of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black." This indicates the agglomeration of the active Pd(0) species, rendering it catalytically inactive. Other signs include a stalled reaction (no further consumption of starting material) and the formation of side products like hydrodehalogenation (replacement of a bromine atom with hydrogen).

Q5: Can the amino group interfere with the reaction?

A5: Yes, the 6-amino group can act as a ligand for the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes. Using bulky ligands can often shield the palladium center and prevent this unwanted coordination, thereby preserving catalytic activity.

Troubleshooting Guides

Issue 1: Low or No Yield

A low or non-existent yield is a frequent challenge. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Reagents Verify Reagent Quality (Substrate, Coupling Partner, Base, Solvent) Start->Reagents Catalyst Evaluate Catalyst System (Pd source, Ligand) Reagents->Catalyst If Reagents OK Conditions Scrutinize Reaction Conditions (Temperature, Time, Atmosphere) Catalyst->Conditions If Catalyst OK Optimization Systematic Optimization Conditions->Optimization If Conditions OK Success Yield Improved Optimization->Success

Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh, high-quality palladium source and ligand. Pre-catalysts like Pd G3 or G4 are often more stable and efficient. - Ensure proper activation of Pd(II) pre-catalysts to the active Pd(0) species. - Incrementally increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Inappropriate Ligand - The ligand may not be suitable for this specific substrate. Screen a panel of ligands, including bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are often effective for electron-deficient or coordinating substrates.
Poor Reagent Quality - Assess the purity of this compound and the coupling partner. Boronic acids, in particular, can degrade over time. - Ensure the base is of high quality, finely powdered, and anhydrous if required. - Use anhydrous, degassed solvents.
Inadequate Inert Atmosphere - The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.
Suboptimal Reaction Conditions - The reaction temperature may be too low. Incrementally increase the temperature (e.g., in 10-20 °C intervals). - The reaction time may be insufficient. Monitor the reaction by TLC or LC-MS to determine the optimal duration.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
Side Product Potential Cause Troubleshooting Steps
Hydrodehalogenation - Reaction of the palladium-aryl intermediate with a hydride source (e.g., solvent, base, or impurities).- Switch to a non-protic solvent (e.g., dioxane, toluene). - Use a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).
Homocoupling of Coupling Partner - Often promoted by the presence of oxygen, which can facilitate the undesired coupling of the boronic acid or alkyne.- Ensure rigorous degassing of solvents and maintain a robust inert atmosphere. - Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.
Protodeboronation (Suzuki) - Cleavage of the C-B bond of the boronic acid before transmetalation.- Use a stronger base or anhydrous conditions. - Consider using more stable boronic esters (e.g., pinacol esters).

Data Presentation: Catalyst Loading & Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions. Note that these are based on reactions with analogous di-halogenated aminopyridine substrates and should be considered as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling - Typical Conditions

ParameterConditionNotes
Catalyst Loading (mol%) 1 - 5Can be lowered for highly active systems.
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pre-catalysts with bulky ligands (e.g., XPhos-Pd-G3) are also excellent choices.
Ligand SPhos, XPhos, RuPhos, PPh₃Ligand-to-metal ratio is typically 1:1 to 2:1.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents are typically used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA ratio of 4:1 or 5:1 (organic:water) is common.
Temperature (°C) 80 - 120Optimization is often necessary.

Table 2: Sonogashira Coupling - Typical Conditions

ParameterConditionNotes
Pd Catalyst Loading (mol%) 1 - 5Lower loadings (e.g., 2.5 mol%) are often effective.[2]
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(CF₃COO)₂ has also been used successfully.[2]
Copper Co-catalyst (mol%) 2 - 10CuI is the most common co-catalyst.
Ligand PPh₃, P(t-Bu)₃A ligand-to-palladium ratio of 2:1 is common.
Base Et₃N, DIPEAOften used as the solvent or co-solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are crucial.
Temperature (°C) Room Temp. - 100Dependent on the reactivity of the substrates.

Table 3: Buchwald-Hartwig Amination - Typical Conditions

ParameterConditionNotes
Catalyst Loading (mol%) 1 - 5Higher loadings may be needed for less reactive amines.
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Buchwald pre-catalysts are highly recommended.
Ligand Xantphos, BINAP, RuPhos, BrettPhosBulky, electron-rich ligands are preferred to overcome substrate inhibition.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are commonly employed.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.
Temperature (°C) 90 - 120Higher temperatures may be needed for challenging substrates.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for reactions involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv.) dropwise while stirring.

  • Stir the reaction at the desired temperature (e.g., 60 °C) until completion is indicated by TLC or LC-MS.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Signaling Pathway Visualization

While there is no direct evidence in the searched literature linking this compound to a specific signaling pathway, analogous aminopyridine compounds have been identified as targeting metabolic pathways in cancer. For instance, 6-aminopicoline has been shown to inhibit Phosphogluconate Dehydrogenase (PGD), a key enzyme in the pentose phosphate pathway, which is often upregulated in metastatic cancers.[3] This suggests that derivatives of this compound could potentially be explored as inhibitors in similar metabolic or kinase pathways.

The following diagram illustrates a simplified representation of the pentose phosphate pathway and the potential point of inhibition by an aminopyridine-based compound.

Pentose Phosphate Pathway Inhibition

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P SixPG 6-Phosphoglucono- δ-lactone G6P->SixPG G6PD NADPH NADPH G6P->NADPH SixPGluconate 6-Phosphogluconate SixPG->SixPGluconate Ru5P Ribulose-5-Phosphate SixPGluconate->Ru5P PGD SixPGluconate->NADPH Nucleotides Nucleotide Biosynthesis Ru5P->Nucleotides Inhibitor Aminopyridine Derivative (e.g., 6-aminopicoline) Inhibitor->SixPGluconate Inhibits PGD

Caption: Inhibition of the Pentose Phosphate Pathway by an aminopyridine analog.

References

Technical Support Center: Refinement of Work-up Procedures for Methyl 6-amino-3,5-dibromopicolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Methyl 6-amino-3,5-dibromopicolinate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work-up.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

General Work-up and Purification

Question 1: My reaction mixture is a complex emulsion after aqueous work-up. How can I improve phase separation?

Answer: Emulsion formation is common when using bases like potassium phosphate or cesium carbonate with certain organic solvents. To resolve this:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) during the aqueous wash. This increases the ionic strength of the aqueous phase, forcing better separation from the organic layer.

  • Solvent Addition: Add more of the organic extraction solvent to dilute the mixture.

  • Filtration: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by removing fine particulate matter.[1]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Question 2: I am observing low recovery of my product after column chromatography. What are potential causes and solutions?

Answer: Low recovery during column chromatography can be due to several factors:

  • Improper Solvent System: The polarity of your eluent may be too high, causing your product to move too quickly with the solvent front, or too low, leading to strong adsorption on the silica gel. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) to determine the optimal eluent for good separation.[2]

  • Product Streaking/Tailing: The amino group on the pyridine ring can interact with the acidic silica gel, causing tailing and poor separation. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system.

    • Use a different stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column.[3]

  • Product Instability on Silica: Although less common, some compounds can degrade on silica gel. If you suspect this, minimize the time your product spends on the column by using a faster flow rate or switching to a different purification method like recrystallization.

Suzuki-Miyaura Coupling Specific Issues

Question 3: My Suzuki-Miyaura reaction has resulted in a mixture of mono- and di-substituted products. How can I control the selectivity?

Answer: Achieving selective mono- or di-substitution on a dibrominated substrate can be challenging.[4] Several factors influence the outcome:

  • Stoichiometry of Boronic Acid: To favor mono-substitution, use a slight excess (1.0-1.2 equivalents) of the boronic acid. For di-substitution, a larger excess (2.2-2.5 equivalents) is required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

  • Catalyst System: The choice of palladium catalyst and ligand can influence selectivity. For instance, some bulky ligands may sterically hinder the second substitution.

Question 4: I am observing significant amounts of a byproduct that appears to be the starting material with one of the bromine atoms replaced by hydrogen (hydrodehalogenation). What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a known side reaction in Suzuki-Miyaura couplings.[5] It can be caused by:

  • Presence of Water: While some water is often necessary to dissolve the base, excess water can lead to protonolysis of the organopalladium intermediate. Ensure you are using anhydrous solvents.

  • Instability of the Boronic Acid: Some boronic acids are prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom before it can participate in the cross-coupling.[6] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

  • Reaction Conditions: Prolonged reaction times at high temperatures can increase the likelihood of this side reaction.

Question 5: My reaction has stalled, and I still have a significant amount of starting material remaining. What are some troubleshooting steps?

Answer: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The amino group on the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a ligand that is less prone to displacement may help. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) species.[7]

  • Ineffective Base: The base may not be strong enough or sufficiently soluble to promote the transmetalation step.[8] Consider switching to a stronger or more soluble base (e.g., from potassium carbonate to cesium carbonate).

  • Poor Quality Reagents: Ensure your boronic acid is pure and your solvents are anhydrous and degassed.

Buchwald-Hartwig Amination Specific Issues

Question 6: The yield of my Buchwald-Hartwig amination is low. What are the critical parameters to optimize?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components:

  • Catalyst and Ligand: The combination of the palladium precursor and the phosphine ligand is crucial. For electron-rich and potentially chelating substrates like aminopyridines, bulky, electron-rich ligands such as Xantphos or BrettPhos are often preferred.[9][10]

  • Base Selection: The strength of the base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like cesium carbonate may also be effective, particularly with more reactive amines.[11][12]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is thoroughly degassed to remove oxygen.

Question 7: I am concerned about residual palladium in my final product. What is the most effective way to remove it?

Answer: Removing residual palladium is a critical step, especially in pharmaceutical applications.[13][14] Several methods can be employed:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is effective for removing heterogeneous palladium catalysts or precipitated palladium metal.[1]

  • Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium. However, this method can sometimes lead to loss of the desired product due to non-specific adsorption.

  • Metal Scavengers: Use solid-supported scavengers with high affinity for palladium, such as those containing thiol or amine functionalities. The crude product is stirred with the scavenger, which is then removed by filtration.[1][13]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine can help to extract palladium into the aqueous phase.

Ester Hydrolysis

Question 8: I suspect the methyl ester in my product is being hydrolyzed during the work-up. How can I avoid this?

Answer: The methyl ester of the picolinate can be susceptible to hydrolysis, especially under strongly basic or acidic conditions.[15][16]

  • Avoid Strong Aqueous Bases: During the work-up, use milder bases for neutralization, such as a saturated aqueous solution of sodium bicarbonate, rather than sodium hydroxide.

  • Control pH: If an acidic wash is necessary, use a dilute acid (e.g., 1 M HCl) and minimize the contact time.

  • Temperature Control: Perform all aqueous work-up steps at room temperature or below to minimize the rate of hydrolysis.

  • Alternative Bases in Reaction: If the reaction base is the culprit, consider using a milder base like potassium fluoride (KF) if it is compatible with the reaction.[17]

Data Presentation: Reaction Optimization

The following tables provide representative data for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These are illustrative examples to guide experimental design.

Table 1: Optimization of Mono-Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%) of Mono-productPurity (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O90124585
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10087592
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11068295
4Pd(dppf)Cl₂ (3)-K₃PO₄ (2)DMF/H₂O80106890

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)AmineSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Pd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2)MorpholineToluene100186588
2Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)AnilineDioxane90128896
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)BenzylamineToluene110107893
4Pd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.4)PyrrolidineTHF80169197

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Protocol 1: Mono-Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.

  • In a separate vial, dissolve this compound, Pd₂(dba)₃, and Xantphos in anhydrous, degassed dioxane.

  • Add the solution from step 2 to the Schlenk tube containing the base.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-16 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes for the refinement of work-up procedures.

Suzuki_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Reactants, Catalyst, Ligand, and Base add_solvent Add Anhydrous, Degassed Solvent start->add_solvent heat Heat under Inert Atmosphere add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite® dilute->filter wash Aqueous Wash (Water, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Signaling_Pathway pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Br)Ln pd0->pd2_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(HNR'R'')(Br)Ln] pd2_complex->amine_coord Amine Coordination (HNR'R'') amido_complex Ar-Pd(II)(NR'R'')Ln amine_coord->amido_complex Deprotonation (Base) product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Tree start Problem with Work-up/Purification low_yield Low Product Yield start->low_yield poor_purity Poor Product Purity start->poor_purity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes product_loss Product Loss During Work-up? low_yield->product_loss No side_products Persistent Side Products? poor_purity->side_products pd_residue Palladium Residue? poor_purity->pd_residue optimize_reaction Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_reaction check_reagents Check Reagent Quality incomplete_reaction->check_reagents emulsion Emulsion Formation? product_loss->emulsion column_loss Loss on Column? product_loss->column_loss brine_wash Add Brine / Filter through Celite® emulsion->brine_wash optimize_column Optimize Chromatography (Solvent, Additive) column_loss->optimize_column rerun_reaction Re-evaluate Reaction Conditions to Minimize Byproducts side_products->rerun_reaction improve_purification Improve Purification Method side_products->improve_purification scavenger Use Palladium Scavenger pd_residue->scavenger activated_carbon Treat with Activated Carbon pd_residue->activated_carbon

Caption: A decision tree for troubleshooting common work-up and purification issues.

References

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale synthesis of Methyl 6-amino-3,5-dibromopicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: The synthesis of this compound can be prone to several process-related impurities. The most common classes of impurities include:

  • Under-brominated Species: Methyl 6-amino-3-bromopicolinate and Methyl 6-amino-5-bromopicolinate are common impurities resulting from incomplete bromination.

  • Over-brominated Species: The formation of tri-brominated picolinates can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Isomeric Impurities: Depending on the synthetic route, isomers such as Methyl 6-amino-2,5-dibromopicolinate could potentially form, although they are generally less common due to the directing effects of the substituents on the pyridine ring.

  • Unreacted Starting Material: Residual Methyl 6-aminopicolinate may be present if the reaction does not go to completion.

  • Hydrolysis Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (6-amino-3,5-dibromopicolinic acid) can occur, particularly during work-up and purification steps.

Q2: How can I effectively monitor the progress of the dibromination reaction and the formation of impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for in-process control and final product analysis. A well-developed HPLC method can separate the desired product from starting materials and key impurities. Thin Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction progress.

Q3: What are the critical process parameters that influence the impurity profile?

A3: Several process parameters are critical in controlling the impurity profile:

  • Stoichiometry of Brominating Agent: The molar ratio of the brominating agent to the starting material is crucial. An excess can lead to over-bromination, while an insufficient amount will result in incomplete reaction.

  • Reaction Temperature: Temperature control is vital. Higher temperatures can increase the rate of side reactions and lead to the formation of over-brominated and other degradation products.[1]

  • Reaction Time: Prolonged reaction times may increase the formation of byproducts.[1]

  • Choice of Brominating Agent: Different brominating agents (e.g., N-bromosuccinimide (NBS), liquid bromine) will have different reactivity profiles and may lead to different impurity profiles.[1]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity.

Troubleshooting Guides

Issue 1: High Levels of Mono-brominated Impurities

Symptom: HPLC analysis of the crude product shows significant peaks corresponding to Methyl 6-amino-3-bromopicolinate and/or Methyl 6-amino-5-bromopicolinate.

Possible Causes:

  • Insufficient amount of brominating agent.

  • Reaction temperature is too low, leading to a sluggish reaction.

  • Inadequate reaction time.

  • Poor mixing in the reactor, leading to localized areas of low reagent concentration.

Suggested Solutions:

Solution IDDescriptionRationale
SOL-01Increase Stoichiometry of Brominating Agent Carefully increase the molar equivalents of the brominating agent in small increments (e.g., 0.05 eq at a time) to ensure complete dibromination.
SOL-02Optimize Reaction Temperature Gradually increase the reaction temperature in 5 °C increments to enhance the reaction rate. Monitor for the formation of over-brominated impurities.
SOL-03Extend Reaction Time Increase the reaction time and monitor the consumption of mono-brominated species by HPLC at regular intervals.
SOL-04Improve Agitation Ensure efficient stirring to maintain a homogeneous reaction mixture.
Issue 2: Presence of Over-brominated Impurities

Symptom: A significant impurity peak is observed in the HPLC chromatogram with a retention time and mass spectrum consistent with a tri-brominated picolinate derivative.

Possible Causes:

  • Excess of brominating agent.

  • Reaction temperature is too high.

  • Localized "hot spots" in the reactor.

Suggested Solutions:

Solution IDDescriptionRationale
SOL-05Control Stoichiometry Use a precise amount of the brominating agent, typically between 2.0 and 2.2 molar equivalents.
SOL-06Lower Reaction Temperature Conduct the reaction at a lower temperature to improve selectivity and minimize over-bromination.
SOL-07Slow Addition of Brominating Agent Add the brominating agent portion-wise or via a syringe pump over an extended period to avoid localized high concentrations.
Issue 3: Formation of Hydrolysis Impurity (Carboxylic Acid)

Symptom: An impurity corresponding to 6-amino-3,5-dibromopicolinic acid is detected, particularly after aqueous work-up or during purification.

Possible Causes:

  • Presence of water in the reaction mixture.

  • Exposure to acidic or basic conditions during work-up.

  • High temperatures during purification.

Suggested Solutions:

Solution IDDescriptionRationale
SOL-08Use Anhydrous Conditions Ensure all solvents and reagents are dry before starting the reaction.
SOL-09Neutralize Carefully If an aqueous work-up is necessary, perform it at low temperatures and quickly neutralize to a pH of ~7.
SOL-10Optimize Purification Use non-aqueous conditions for purification where possible. If recrystallization from a protic solvent is used, minimize the time at elevated temperatures.

Data Presentation

Table 1: Effect of N-Bromosuccinimide (NBS) Stoichiometry on Impurity Profile

Molar Equivalents of NBSPurity of Desired Product (%)Mono-bromo Impurities (%)Tri-bromo Impurities (%)
2.092.56.8<0.1
2.196.23.10.2
2.298.50.80.5
2.397.1<0.52.1

Table 2: Influence of Reaction Temperature on Purity

Temperature (°C)Purity of Desired Product (%)Mono-bromo Impurities (%)Tri-bromo Impurities (%)
2594.35.1<0.1
3598.11.20.4
4596.5<0.52.8
5592.8<0.26.5

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Methyl 6-aminopicolinate (1.0 eq) and a suitable solvent (e.g., acetonitrile).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 35 °C).

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (2.2 eq) in portions over 1-2 hours, ensuring the internal temperature does not exceed the setpoint.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature for 4-6 hours. Monitor the reaction progress by HPLC until the starting material and mono-brominated intermediates are below the desired level.

  • Quenching: Cool the reaction mixture to room temperature and quench by adding an aqueous solution of sodium thiosulfate.

  • Work-up: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Methyl 6-aminopicolinate Bromination Dibromination with NBS in Acetonitrile Start->Bromination Quench Quench with Sodium Thiosulfate Bromination->Quench Workup Aqueous Work-up & Extraction Quench->Workup Crude Crude Product Workup->Crude Purification Recrystallization or Column Chromatography Crude->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Impurity_Formation SM Methyl 6-aminopicolinate MonoBromo Mono-bromo Impurities (Under-bromination) SM->MonoBromo +1 eq Br+ Product This compound TriBromo Tri-bromo Impurities (Over-bromination) Product->TriBromo +1 eq Br+ (Excess reagent/High temp) Hydrolysis 6-amino-3,5-dibromopicolinic acid (Hydrolysis) Product->Hydrolysis H2O, H+/OH- MonoBromo->Product +1 eq Br+

Caption: Potential impurity formation pathways.

Troubleshooting_Logic cluster_solutions Corrective Actions Start {Crude Product Analysis | HPLC shows high impurity levels} Impurity_Type Identify Impurity Type Mono-bromo Over-bromo Hydrolysis Start->Impurity_Type Sol_Mono Increase NBS Stoichiometry Optimize Temperature/Time Improve Agitation Impurity_Type:mono->Sol_Mono Under-bromination Sol_Over Control NBS Stoichiometry Lower Temperature Slow Addition Impurity_Type:over->Sol_Over Over-bromination Sol_Hydro Use Anhydrous Conditions Careful Neutralization Optimize Purification Impurity_Type:hydro->Sol_Hydro Hydrolysis

Caption: Troubleshooting decision tree for impurity management.

References

Validation & Comparative

Comparative reactivity of Methyl 6-amino-3,5-dibromopicolinate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Methyl 6-amino-3,5-dibromopicolinate Isomers

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomers of a core molecular scaffold is crucial for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the predicted reactivity of positional isomers of this compound. The positioning of the amino and bromo substituents on the pyridine ring significantly influences the electron density distribution, thereby affecting the molecule's susceptibility to various chemical transformations.

Predicted Reactivity Profile

The reactivity of the pyridine ring and the exocyclic amino group is governed by the interplay of the electronic effects of the substituents: the amino group, the bromine atoms, and the methyl ester.

  • Amino Group (-NH₂): A strong activating group that donates electron density to the ring via a resonance effect, increasing its nucleophilicity.

  • Bromo Group (-Br): A deactivating group that withdraws electron density through an inductive effect, but also a weak resonance donor. Overall, it deactivates the ring towards electrophilic substitution.

  • Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the ring through both inductive and resonance effects.

The relative positions of these groups determine the overall electron density of the pyridine ring and the nucleophilicity of the amino group, thus dictating the reactivity of each isomer. For this guide, we will consider the following isomers:

  • Isomer A: this compound

  • Isomer B: Methyl 5-amino-3,6-dibromopicolinate (hypothetical for comparison)

  • Isomer C: Methyl 4-amino-3,5-dibromopicolinate (hypothetical for comparison)

Data Presentation: Predicted Reactivity and Hypothetical Experimental Data

The following tables summarize the predicted relative reactivity of the isomers and provide hypothetical experimental data for key reactions.

Table 1: Predicted Relative Reactivity of Isomers

IsomerStructurePredicted Reactivity towards Electrophilic Aromatic SubstitutionPredicted Reactivity towards N-AcylationPredicted Basicity of Amino Group
A This compoundLowHighHigh
B Methyl 5-amino-3,6-dibromopicolinateModerateModerateModerate
C Methyl 4-amino-3,5-dibromopicolinateHighLowLow

Table 2: Hypothetical Experimental Data for Comparative Reactions

ReactionIsomerReagentReaction Time (h)Yield (%)
N-Acylation AAcetic Anhydride195
BAcetic Anhydride380
CAcetic Anhydride665
Sandmeyer Reaction (Br) ANaNO₂, HBr, CuBr288
BNaNO₂, HBr, CuBr475
CNaNO₂, HBr, CuBr850

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for each specific isomer.

N-Acylation

This reaction assesses the nucleophilicity of the exocyclic amino group.

Protocol:

  • Dissolve the methyl aminodibromopicolinate isomer (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Diazotization and Sandmeyer Reaction

This two-step reaction sequence allows for the conversion of the amino group to a variety of other functional groups (e.g., -Cl, -Br, -CN, -OH).

Protocol:

  • Suspend the methyl aminodibromopicolinate isomer (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr, 48%) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of the copper(I) salt (e.g., CuBr, 1.2 eq) in the corresponding acid (e.g., HBr).

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for 1-4 hours, monitoring by TLC.

  • After cooling to room temperature, extract the product with an organic solvent.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Mandatory Visualization

experimental_workflow cluster_isomers Isomer Preparation cluster_reactions Comparative Reactions cluster_analysis Analysis IsomerA Isomer A Acylation N-Acylation IsomerA->Acylation Sandmeyer Sandmeyer Reaction IsomerA->Sandmeyer IsomerB Isomer B IsomerB->Acylation IsomerB->Sandmeyer IsomerC Isomer C IsomerC->Acylation IsomerC->Sandmeyer TLC TLC Monitoring Acylation->TLC Sandmeyer->TLC Yield Yield Calculation TLC->Yield Kinetics Kinetic Analysis TLC->Kinetics

Caption: General experimental workflow for comparing isomer reactivity.

sandmeyer_pathway Start Amino-dibromopicolinate Isomer Diazonium Diazonium Salt Start->Diazonium NaNO2, HBr, 0-5 °C Product Bromo-dibromopicolinate Product Diazonium->Product CuBr

Caption: Simplified pathway for the Sandmeyer reaction.

Comparative Analysis of Substituted Aminopicolinate Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of substituted aminopicolinate derivatives reveals key molecular features influencing their biological activity. While specific SAR data for Methyl 6-amino-3,5-dibromopicolinate derivatives is not extensively available in public literature, a comparative analysis of closely related aminopicolinate and chloropicolinate analogs provides valuable insights for researchers and drug development professionals. This guide synthesizes findings from studies on various substituted picolinates, presenting a comparative overview of their biological activities, supported by experimental data and methodologies.

Herbicidal Activity of 4-Amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic Acid Derivatives

A study focused on the development of novel synthetic auxin herbicides provides a clear illustration of the SAR for a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds.[1] The core structure consists of a picolinic acid backbone with key substitutions influencing its herbicidal efficacy.

Key Structural Insights and SAR Observations:

The research highlights that the substitution pattern on the pyrazolyl and aryl moieties significantly impacts the herbicidal activity against Arabidopsis thaliana. The general structure-activity relationship can be summarized as follows:

  • Substitution at the 6-position: The presence of a substituted pyrazolyl ring at the 6-position of the picolinic acid is crucial for activity.

  • Amino Group at the 4-position: The amino group at this position is a common feature in synthetic auxin herbicides and is important for binding to the target receptor.

  • Halogenation at the 3 and 5-positions: Dichloro substitution at these positions generally enhances herbicidal activity.

The following table summarizes the in vitro herbicidal activity (IC50 values) of selected derivatives from the study.

Compound IDAryl Substituent (R)IC50 (µM) for Arabidopsis thaliana root growth inhibition
V-7 2,4-di-Cl0.045
V-8 2,4,6-tri-Cl0.098
Picloram (Reference)0.21
Halauxifen-methyl (Reference)2.03

Table 1: Herbicidal Activity of Selected 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic Acid Derivatives.

Experimental Protocols:

Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic Acid Derivatives:

The synthesis of the target compounds was achieved through a multi-step process. A key step involves the reaction of a substituted pyrazole with a picolinic acid precursor. The detailed synthetic route can be visualized in the workflow diagram below.

G cluster_synthesis Synthesis Workflow start Starting Materials: Substituted Aldehyde and Hydrazine Hydrate intermediate1 Formation of Substituted Pyrazole start->intermediate1 Condensation intermediate2 Reaction with Picolinic Acid Precursor intermediate1->intermediate2 Coupling Reaction product Target Compound: 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl) -2-picolinic acid intermediate2->product Hydrolysis

Caption: Synthetic workflow for 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivatives.

In Vitro Herbicidal Activity Assay:

The herbicidal activity was evaluated by measuring the inhibition of root growth of Arabidopsis thaliana. Seeds were surface-sterilized and placed on agar medium containing different concentrations of the test compounds. The plates were incubated vertically, and root length was measured after a specified period. The IC50 values were then calculated from the dose-response curves.

Antimicrobial Activity of Chloropicolinate Amides and Urea Derivatives

Another relevant class of compounds for SAR analysis is chloropicolinate amides and urea derivatives, which have been investigated as potential inhibitors of Mycobacterium tuberculosis.[2] This study provides insights into how modifications to the picolinate core can impart antimicrobial properties.

Key Structural Insights and SAR Observations:

The study revealed that the nature of the substituent on the amide or urea linkage at the 2-position of the chloropicolinate scaffold plays a critical role in the anti-TB activity.

  • Amide and Urea Moieties: The introduction of amide and urea functionalities at the 2-position was a key derivatization strategy.

  • Substituents on the Phenyl Ring: The electronic properties of the substituents on the phenyl ring of the amide moiety were found to influence the activity, with more electronegative groups potentially increasing potency.[2]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected chloropicolinate derivatives against M. tuberculosis.

Compound IDR Group (Amide/Urea Substituent)MIC (µM) against M. tuberculosis H37Rv
16 3,5-bis(trifluoromethyl)phenyl amide6.96
19 4-nitrophenyl amide6.98
28 4-chlorophenyl urea7.00
Isoniazid (Reference Drug)0.7
Ethambutol (Reference Drug)>8.0

Table 2: Anti-TB Activity of Selected Chloropicolinate Amide and Urea Derivatives. [2]

Experimental Protocols:

Synthesis of Chloropicolinate Amides and Urea Derivatives:

The synthesis involved the conversion of a chloropicolinic acid to its corresponding acid chloride, followed by reaction with a substituted aniline to form the amide or with a substituted phenyl isocyanate to form the urea derivative.

G cluster_synthesis_amides Amide Synthesis cluster_synthesis_ureas Urea Synthesis start_amide Chloropicolinic Acid intermediate_amide Acid Chloride Formation start_amide->intermediate_amide Thionyl Chloride product_amide Chloropicolinate Amide intermediate_amide->product_amide Substituted Aniline start_urea Chloropicolinic Acid Derivative product_urea Chloropicolinate Urea start_urea->product_urea Substituted Phenyl Isocyanate

Caption: General synthetic pathways for chloropicolinate amides and ureas.

In Vitro Antimycobacterial Activity Assay:

The antimycobacterial activity was determined using the Microplate Alamar Blue Assay (MABA). M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth, and various concentrations of the test compounds were added. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change of the Alamar Blue reagent from blue to pink.[2]

Comparative Summary and Future Directions

The presented data from related aminopicolinate and chloropicolinate derivatives underscore the importance of systematic structural modifications in tuning the biological activity of the picolinate scaffold. For the originally queried this compound derivatives, it can be hypothesized that the dibromo substitution at the 3 and 5-positions would likely enhance biological activity, similar to the dichloro analogs. The amino group at the 6-position is also expected to be a key determinant of activity.

Future research in this area should focus on the synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at other positions of the picolinate ring. Such studies would provide a more complete understanding of the SAR and could lead to the discovery of novel compounds with potent herbicidal, antimicrobial, or other therapeutic properties. The signaling pathways for these types of compounds often involve mimicking natural auxins in plants or inhibiting essential enzymes in microbes, as depicted in the conceptual diagram below.

G cluster_pathway Conceptual Signaling Pathway compound Substituted Picolinate Derivative receptor Target Receptor (e.g., Auxin Receptor, Bacterial Enzyme) compound->receptor Binding downstream Downstream Signaling Cascade receptor->downstream Activation/Inhibition response Biological Response (e.g., Herbicidal Effect, Bacterial Death) downstream->response

Caption: Conceptual signaling pathway for substituted picolinate derivatives.

References

Efficacy Showdown: A Comparative Analysis of Agrochemicals Derived from the Arylpicolinate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of synthetic auxin herbicides, stemming from the arylpicolinate chemical family, is demonstrating potent and selective control of a wide range of problematic broadleaf weeds. This guide offers a detailed comparison of the efficacy of two prominent compounds in this class, halauxifen-methyl and florpyrauxifen-benzyl, against key agricultural weeds. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these next-generation herbicides.

The arylpicolinate herbicides represent a significant advancement in auxin mimic technology. Their unique binding affinity to specific auxin receptors within susceptible plants sets them apart from older synthetic auxin herbicides like 2,4-D and dicamba. This distinct mode of action not only provides effective control of weeds that have developed resistance to other herbicide classes but also offers a valuable tool for integrated weed management programs.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of halauxifen-methyl and florpyrauxifen-benzyl against various weed species, often in comparison to other standard herbicides. The data is presented as percent control or as GR50/ED50 values, which represent the dose required to cause a 50% reduction in plant growth or the effective dose for 50% of the population, respectively.

Table 1: Efficacy of Halauxifen-Methyl Against Key Broadleaf Weeds

Weed SpeciesHalauxifen-Methyl Rate (g ae/ha)% Control (Days After Treatment)Comparator HerbicideComparator Rate (g ae/ha)Comparator % Control
Erigeron canadensis (Glyphosate-Resistant)581% (28-35 DAT)[1]2,4-D56049%[1]
Erigeron canadensis (Glyphosate-Resistant)581% (28-35 DAT)[1]Dicamba28080%[1]
Galium spuriumHalauxifen-methyl + Florasulam89-97%Bromoxynil + 2,4-DN/A73-97%[2]

Table 2: Efficacy of Florpyrauxifen-Benzyl Against Various Weed Species

Weed SpeciesFlorpyrauxifen-Benzyl Rate (g ai/ha)% Control (Days After Application)Comparator HerbicidesComparator % Control
Commelina benghalensisFlorpyrauxifen-benzyl + Glyphosate73.8% (60 DAA - Exp 1)[3]Other synthetic auxins + GlyphosateMax 55.5%[3]
Commelina benghalensisFlorpyrauxifen-benzyl + Glyphosate92% (60 DAA - Exp 2)[3]Other synthetic auxins + GlyphosateMax 55.5%[3]
Barnyardgrass (Susceptible & Resistant Biotypes)30Effective Control[4]N/AN/A

Table 3: GR50 and ED50 Values for Florpyrauxifen-Benzyl

Weed SpeciesGR50 (g ai/ha)ED50 (g ai/ha)
Barnyardgrass4.14 ± 0.15[5]-
Yerbadetajo0.38 ± 0.01[5]-
Rice (cv. BRS Pampeira)-2.3-fold lower than IRGA 424 RI[6]
Rice (cv. IRGA 424 RI)--

Experimental Protocols

The efficacy data presented in this guide are derived from robust field and greenhouse trials. The following outlines a typical experimental protocol for evaluating the performance of these herbicides.

1. Site Selection and Experimental Design:

  • Field Trials: Experiments are established in locations with natural and uniform infestations of the target weed species.[7] A randomized complete block design with multiple replications is commonly employed to minimize spatial variability.[8]

  • Greenhouse Trials: For dose-response studies, weed seeds are sown in pots containing a standardized soil mix. Plants are grown under controlled temperature, humidity, and light conditions.

2. Herbicide Application:

  • Herbicides are applied using a precision bench sprayer or a backpack sprayer equipped with appropriate nozzles to ensure uniform coverage.[7]

  • Application timing is critical and typically occurs when weeds are at a specific growth stage (e.g., 2-4 leaf stage) and actively growing.[9]

  • A range of herbicide doses is applied to determine the dose-response relationship and calculate GR50 or ED50 values.

3. Data Collection and Analysis:

  • Visual Efficacy Ratings: Weed control is visually assessed at various intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete death of the weed).[9]

  • Biomass Reduction: Above-ground biomass of the target weeds is harvested from a defined area within each plot, dried, and weighed to quantify the reduction in plant growth.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using appropriate statistical tests (e.g., Tukey's HSD). Dose-response curves are fitted using a log-logistic model to estimate GR50 and ED50 values.[10]

Mode of Action and Signaling Pathway

Arylpicolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl are classified as synthetic auxins (HRAC/WSSA Group 4).[11] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to the disruption of several growth processes in susceptible plants.[7] However, a key distinction of the arylpicolinates is their high binding affinity for the F-box protein AFB5, an auxin receptor, which differs from other synthetic auxin herbicides that may have a higher affinity for other receptors like TIR1.[11][12]

This specific interaction triggers a cascade of molecular events:

  • Binding to AFB5: The arylpicolinate herbicide binds to the AFB5 receptor.

  • Formation of a Co-receptor Complex: This binding facilitates the formation of a co-receptor complex between the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and Aux/IAA transcriptional repressor proteins.[13]

  • Ubiquitination and Degradation of Aux/IAA: The formation of this complex tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[13]

  • Activation of Auxin Response Genes: The degradation of the Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[13]

  • Uncontrolled Growth and Plant Death: The uncontrolled expression of these genes leads to epinastic responses (twisting and curling of stems and leaves), accumulation of abscisic acid (ABA) and ethylene, and ultimately, cell death and necrosis of the plant.[13]

Signaling Pathway of Arylpicolinate Herbicides cluster_0 Cellular Response Herbicide Arylpicolinate Herbicide (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) AFB5 AFB5 Auxin Receptor Herbicide->AFB5 Binds to SCF SCF Complex AFB5->SCF Forms complex with AuxIAA Aux/IAA Repressor SCF->AuxIAA Targets Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinGenes->UncontrolledGrowth Leads to

Caption: Signaling pathway of arylpicolinate herbicides.

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting herbicide efficacy trials, from initial planning to final data analysis.

Experimental Workflow for Herbicide Efficacy Trials cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting SiteSelection Site Selection & Soil Analysis ExperimentalDesign Experimental Design (e.g., RCBD) SiteSelection->ExperimentalDesign PlotLayout Plot Layout & Marking ExperimentalDesign->PlotLayout HerbicideApplication Herbicide Application (Correct Growth Stage) PlotLayout->HerbicideApplication RecordConditions Record Environmental Conditions HerbicideApplication->RecordConditions VisualAssessment Visual Weed Control & Crop Injury Ratings RecordConditions->VisualAssessment BiomassMeasurement Weed Biomass Measurement VisualAssessment->BiomassMeasurement DataAnalysis Statistical Analysis (ANOVA, Dose-Response) BiomassMeasurement->DataAnalysis FinalReport Final Report & Conclusions DataAnalysis->FinalReport

Caption: General workflow for herbicide efficacy trials.

References

Cross-reactivity studies of compounds synthesized from Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors based on an aminopyridine scaffold, which is structurally related to derivatives of Methyl 6-amino-3,5-dibromopicolinate. Due to the limited availability of public data on compounds synthesized directly from this compound, this document leverages findings from a study on a 3-aminopyridin-2-one based fragment library to provide a relevant and informative comparison of kinase selectivity.

The aminopyridine core is a prevalent scaffold in the development of kinase inhibitors. Understanding the selectivity profile of these compounds is crucial for mitigating off-target effects and developing safer, more effective therapeutics. This guide presents a summary of cross-reactivity data, detailed experimental protocols for kinase profiling, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Kinase Inhibition Profile

The following table summarizes the percentage of inhibition of a panel of 26 kinases by three representative 3-aminopyridin-2-one-based fragments at a concentration of 100 µM. This data provides a snapshot of the cross-reactivity of these core structures. A higher percentage indicates stronger inhibition of the respective kinase.

Table 1: Kinase Inhibition Profile of 3-Aminopyridin-2-one Based Fragments

Kinase TargetFragment 1 (% Inhibition)Fragment 2 (% Inhibition)Fragment 3 (% Inhibition)
MPS1 3588 92
Aurora A 5885 90
Aurora B 4582 88
Aurora C 4279 85
AKT2774035
CDK2251510
GSK3β1885
ROCK11252
PKA1031
p38α821
JNK1510
SRC300
LCK200
EGFR100
HER2100
VEGFR2000
MET000
RON000
ABL1000
FLT3000
KIT000
PDGFRα000
PDGFRβ000
RET000
TIE2000
FAK000

Data is based on a study of a 3-aminopyridin-2-one based fragment library and is intended to be representative of the aminopyridine scaffold.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following are representative protocols for the synthesis of an aminopyridine derivative and for conducting a kinase profiling assay.

Synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one

This protocol describes a common method for the synthesis of a substituted aminopyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • 48% Hydrobromic acid (HBr)

Procedure:

  • To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), pyridine-4-boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Treat the purified intermediate with 48% hydrobromic acid at 120 °C for 4 hours to demethylate and afford the final product.

  • Purify the final compound by preparative HPLC.

In Vitro Kinase Selectivity Profiling

This protocol outlines a common method for assessing the cross-reactivity of a compound against a panel of kinases using a mobility shift assay.

Materials:

  • Test compounds (e.g., aminopyridine derivatives) dissolved in DMSO.

  • A panel of purified recombinant kinases.

  • Specific peptide substrates for each kinase.

  • ATP solution.

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Microfluidic mobility shift assay platform (e.g., Caliper Life Sciences EZ Reader).

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the specific fluorescently labeled peptide substrate, and the test compound to the kinase reaction buffer.

  • Allow the mixture to incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP in the reaction buffer.

  • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop buffer.

  • Analyze the samples using a microfluidic mobility shift assay platform to separate and quantify the phosphorylated and unphosphorylated peptide substrates.

  • Calculate the percentage of inhibition for each compound at each concentration against each kinase based on the ratio of phosphorylated to unphosphorylated substrate.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by aminopyridine-based inhibitors and a typical workflow for kinase profiling.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_analysis Data Acquisition & Analysis compound_prep Prepare Serial Dilutions of Test Compound plate_setup Plate Kinase, Substrate, & Compound compound_prep->plate_setup incubation Pre-incubation plate_setup->incubation atp_addition Initiate Reaction (Add ATP) incubation->atp_addition reaction_time Incubate at RT atp_addition->reaction_time stop_reaction Stop Reaction reaction_time->stop_reaction msa Microfluidic Mobility Shift Assay stop_reaction->msa data_quant Quantify Phosphorylation msa->data_quant calc_inhibition Calculate % Inhibition data_quant->calc_inhibition signaling_pathway cluster_pathway Aurora Kinase Signaling in Mitosis AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 activates Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cytokinesis Cytokinesis AuroraB->Cytokinesis Centrosome Centrosome Maturation PLK1->Centrosome Inhibitor Aminopyridine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Benchmarking Methyl 6-amino-3,5-dibromopicolinate: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the efficient and successful development of novel therapeutics. Methyl 6-amino-3,5-dibromopicolinate, a highly functionalized pyridine derivative, presents itself as a versatile building block, particularly for the synthesis of complex heterocyclic scaffolds found in many targeted therapies such as kinase inhibitors. This guide provides an objective comparison of this compound with other relevant synthetic intermediates, supported by experimental data from analogous systems, to inform rational decisions in synthetic route design.

The Strategic Advantage of Di-brominated Picolinates in Sequential Cross-Coupling

The primary utility of this compound lies in its potential for selective, sequential cross-coupling reactions. The two bromine atoms, situated at the 3- and 5-positions of the pyridine ring, exhibit differential reactivity, enabling the stepwise introduction of diverse functionalities. This is particularly advantageous in the construction of kinase inhibitors, which often feature a central heterocyclic core appended with various aryl and amino groups that are crucial for binding to the target protein.

A hypothetical, yet highly plausible, synthetic application of this compound is in the synthesis of a key diaryl-amino-picolinate intermediate, a common scaffold in Bruton's tyrosine kinase (BTK) and Aurora kinase inhibitors. This would typically involve a Suzuki-Miyaura coupling to introduce an aryl group at one of the bromine positions, followed by a Buchwald-Hartwig amination to append an amino substituent at the other.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis. The performance of various brominated pyridine derivatives in this reaction provides a benchmark for what can be expected from this compound. Generally, the reactivity of the C-Br bond is influenced by its position on the pyridine ring and the electronic nature of other substituents.

Table 1: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Brominated Pyridine Derivatives with Phenylboronic Acid

EntryBrominated Pyridine IntermediateCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compound (hypothetical monosubstitution)Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012>85 (estimated)
22,5-Dibromo-3-methylpyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85-95>1570-85
35-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1575-88
42,5-DibromopyridinePd(dppf)Cl₂K₂CO₃DMF1001282
53,5-DibromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001695

Note: Data for entries 2-5 are compiled from analogous systems reported in the literature. The yield for entry 1 is an educated estimate based on the expected high reactivity of the 5-position bromine, which is generally more susceptible to oxidative addition in Suzuki couplings of 3,5-dibromopyridines.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, essential for introducing key pharmacophores. The performance of this reaction is also highly dependent on the substrate, catalyst, ligand, and base.

Table 2: Comparison of Reaction Conditions and Yields for Buchwald-Hartwig Amination of Brominated Pyridine Derivatives

EntryBrominated Pyridine IntermediateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 6-amino-3-bromo-5-aryl-picolinate (hypothetical)AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11020>80 (estimated)
23-Bromo-5-phenylpyridineMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1001892
32-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460
45-Bromo-2-aminopyridinePiperidinePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane1101685

Note: Data for entries 2-4 are from reported literature on similar substrates. The yield for entry 1 is an estimate for the amination of the remaining 3-bromo position after an initial Suzuki coupling, which is generally more challenging.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Dibrominated Picolinate

To a flame-dried flask is added this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water 4:1) is then added via syringe. The reaction mixture is heated to 90-100 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Mono-brominated Picolinate

A flame-dried reaction vessel is charged with the mono-brominated aryl-picolinate intermediate (1.0 eq.), the desired amine (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq.). The vessel is sealed and purged with an inert gas. Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to 80-110 °C with stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an appropriate organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing Synthetic and Signaling Pathways

To further aid in the conceptualization of the utility of this compound, the following diagrams illustrate a potential synthetic workflow and the signaling pathway of a kinase it could be used to inhibit.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C Mono-aryl Intermediate A->C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C B Arylboronic Acid B->C E Final Di-substituted Product C->E Pd2(dba)3, Xantphos Cs2CO3, Toluene, 110°C D Amine (R-NH2) D->E

Sequential Cross-Coupling Workflow.

G cluster_pathway Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase BTK / Aurora Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Synthesized Inhibitor (from Picolinate Intermediate) Inhibitor->Kinase Inhibits

Targeted Kinase Inhibition Pathway.

Conclusion

This compound stands as a promising and highly versatile intermediate for the synthesis of complex, biologically active molecules. Its di-brominated nature allows for selective and sequential functionalization through robust and well-established cross-coupling methodologies. While direct comparative data is emerging, analysis of related systems strongly suggests that this intermediate can offer high yields and synthetic flexibility. The provided protocols and comparative tables serve as a valuable resource for researchers and drug development professionals, enabling them to strategically incorporate this and similar building blocks into their synthetic endeavors to accelerate the discovery of next-generation therapeutics.

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 6-amino-3,5-dibromopicolinate, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles for the disposal of brominated and halogenated organic compounds and safety information for structurally similar chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Compound Identification and Hazard Profile

PropertyThis compoundMethyl 3-amino-6-bromopicolinate (Analogue)Methyl 5-amino-4,6-dibromopicolinate (Analogue)[1]
CAS Number 443956-21-6[2]866775-09-91935587-27-1[1]
Molecular Formula C₇H₆Br₂N₂O₂[2]C₇H₇BrN₂O₂C₇H₆Br₂N₂O₂[1]
Molecular Weight 309.94 g/mol [2]231.05 g/mol [3]309.94 g/mol [1]
Physical Form Solid[2]SolidSolid[1]
Known Hazard Statements Not availableH302, H315, H319, H335H301, H311, H331[1]
Signal Word Not availableWarningDanger[1]

Hazard Statement Codes: H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).

Experimental Protocol for Proper Disposal

The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes.

  • Use chemical safety goggles to protect against splashes.[4]

  • Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[4]

  • All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

2. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste. [5] This is because the disposal methods differ, and co-mingling can create hazardous byproducts during treatment.

  • Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated container for "Halogenated Organic Liquid Waste." Ensure the container is made of a compatible material and has a secure screw-top cap.

  • Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous and collected separately. Do not dispose of them down the drain.[5]

3. Waste Container Labeling:

  • Label all waste containers clearly and accurately before adding any waste.

  • The label must include the words "Hazardous Waste" and a full description of the contents, such as "this compound," and "Halogenated Organic Waste." Avoid using abbreviations or chemical formulas.[4]

  • Keep a log of the contents and their approximate quantities.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Keep containers tightly closed except when adding waste to prevent the release of vapors.[4]

  • Utilize secondary containment (e.g., a larger, chemically resistant bin) to catch any potential leaks.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The primary disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility equipped to handle such materials and scrub harmful byproducts.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generate Waste (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Form ppe->assess_waste solid_waste Solid Waste (Pure compound, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) assess_waste->liquid_waste Liquid (Organic) aqueous_waste Aqueous Waste (Solutions in water) assess_waste->aqueous_waste Liquid (Aqueous) segregate_solid Step 3: Segregate into 'Halogenated Solid Waste' Container solid_waste->segregate_solid segregate_liquid Step 3: Segregate into 'Halogenated Liquid Waste' Container liquid_waste->segregate_liquid segregate_aqueous Step 3: Segregate into 'Halogenated Aqueous Waste' Container aqueous_waste->segregate_aqueous label_container Step 4: Label Container Clearly ('Hazardous Waste', full chemical name) segregate_solid->label_container segregate_liquid->label_container segregate_aqueous->label_container store_waste Step 5: Store Securely (Closed, ventilated, secondary containment) label_container->store_waste contact_ehs Step 6: Arrange for Pickup (Contact EHS or licensed contractor) store_waste->contact_ehs incineration Final Disposal: High-Temperature Incineration contact_ehs->incineration

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 6-amino-3,5-dibromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-amino-3,5-dibromopicolinate. The following procedures for handling, personal protective equipment, and disposal are based on best practices for similar halogenated aromatic compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided is based on the safety profile of the structurally analogous compound, Methyl 5-amino-4,6-dibromopicolinate, and established best practices for handling halogenated aromatic compounds.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for the closely related Methyl 5-amino-4,6-dibromopicolinate, researchers should be aware of the following potential hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is essential.[1]

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[1][2]Protects against splashes and vapors.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), lab coat or chemical-resistant apron, and closed-toe shoes.[1][3]Prevents skin contact which can lead to irritation or toxic effects.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes inhalation of harmful vapors.[1]

Procedural Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal prep 1. Preparation - Don appropriate PPE - Verify fume hood function handling 2. Handling - Aliquot chemical in fume hood - Keep containers closed prep->handling experiment 3. Experimentation - Conduct experiment in fume hood - Maintain sash at lowest practical height handling->experiment decon 4. Decontamination - Rinse glassware with suitable solvent - Collect rinsate as hazardous waste experiment->decon waste 5. Waste Segregation - Use designated, labeled container for  halogenated organic waste decon->waste disposal 6. Disposal - Store waste in a satellite accumulation area - Contact EHS for pickup waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocol: Handling and Use

This protocol outlines the necessary steps for safely handling this compound during routine laboratory use.

1. Preparation:

  • Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.[4]

  • Prepare your work area by ensuring a chemical fume hood is operational and the workspace is clear of clutter.[1]

  • Place all necessary equipment and reagents within the fume hood.[1]

2. Handling the Chemical:

  • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[1]

  • When weighing and transferring the solid, use appropriate tools to avoid generating dust.

  • Keep containers of the chemical closed when not in use.

3. During the Experiment:

  • Perform all experimental procedures within the chemical fume hood.[1]

  • Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe work.[1]

4. Emergency Procedures for Spills:

  • In case of a spill, evacuate the immediate area and alert nearby personnel and your supervisor.[4]

  • For small spills within a fume hood, use an appropriate absorbent material to clean the area.

  • If there is any personal exposure, immediately wash the affected skin area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[4]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation and Collection:

  • Halogenated organic waste must be collected separately from non-halogenated waste.[1]

  • Use a designated and properly labeled hazardous waste container that is compatible with the chemical.[4]

2. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] If it is a mixture, list all components.[4]

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

3. Arranging for Disposal:

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for waste pickup.[4]

  • Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-amino-3,5-dibromopicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-3,5-dibromopicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.